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  • Product: 2-Bromo-5-hydroxyphenylboronic acid
  • CAS: 958646-68-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Bromo-5-hydroxyphenylboronic Acid: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Executive Summary In modern organic synthesis, polyfunctional building blocks are the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

In modern organic synthesis, polyfunctional building blocks are the cornerstone of complex molecule assembly. 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9) is a highly valuable, trifunctional aromatic monomer. It features an electrophilic aryl bromide, a nucleophilic boronic acid, and a directing/modifiable phenolic hydroxyl group. This unique triad of functional groups allows for orthogonal reactivity, making it an indispensable intermediate in the synthesis of biaryls, advanced pharmaceuticals, and functionalized materials.

This whitepaper provides an in-depth analysis of its physicochemical properties, addresses widespread database conflations regarding its chemical identity, and outlines field-proven, self-validating experimental workflows for its use in chemoselective cross-coupling.

Chemical Identity & Structural Clarification

Critical Database Conflation Warning: A significant challenge when sourcing or researching this compound is that several major chemical aggregators erroneously list "2-Bromo-5-hydroxyphenylboronic acid" as a synonym for 2-bromo-5-hydroxybenzoic acid (CAS: 58380-11-3)[1][2].

As an application scientist, it is vital to verify the molecular structure prior to reaction design. The true boronic acid (CAS: 958646-68-9) contains a


 group at the C1 position, rather than a carboxylic acid[3].
  • C1: Boronic acid moiety (Suzuki-Miyaura nucleophile).

  • C2: Bromine atom (Steric shield and cross-coupling electrophile).

  • C5: Hydroxyl group (Electron-donating, modifiable handle).

Physicochemical Properties

Understanding the physicochemical parameters of 2-Bromo-5-hydroxyphenylboronic acid is essential for predicting its behavior in biphasic reaction mixtures and its stability during storage[4][5].

PropertyValueCausality / Implication
Chemical Name 2-Bromo-5-hydroxyphenylboronic acid-
CAS Registry Number 958646-68-9Distinct from the benzoic acid analog[3].
Molecular Formula C6H6BBrO3-
Molecular Weight 216.83 g/mol -
Physical State Solid (White to off-white powder)Typical for low-molecular-weight boronic acids.
Predicted pKa (Boronic Acid) ~8.5 – 9.0The ortho-bromine exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the empty p-orbital on boron compared to phenylboronic acid.
Predicted pKa (Phenolic OH) ~9.5 – 10.0Requires strong bases (e.g., NaOH) for complete deprotonation, but remains protonated under mild carbonate bases.
Solubility Profile Soluble in MeOH, EtOH, THF, DMSO; Sparingly soluble in neutral

Dictates the use of co-solvent systems (e.g., Dioxane/

) in cross-coupling to ensure homogeneous transmetallation.

Mechanistic Insights: Reactivity, Stability, and the "Ortho-Effect"

Working with 2-Bromo-5-hydroxyphenylboronic acid requires precise control over reaction conditions due to its bifunctional nature (AB-type monomer).

The Risk of AB-Type Polymerization

Because the molecule contains both a boronic acid and an aryl bromide, subjecting it to standard Suzuki-Miyaura conditions (Pd(0), base, >80 °C) will initiate step-growth polymerization or uncontrolled self-condensation. The Palladium catalyst will undergo oxidative addition into the C-Br bond of one molecule, followed by transmetallation with the boronic acid of another.

The Ortho-Bromo Steric Shield

The bromine atom at the C2 position is ortho to the boronic acid. This creates significant steric hindrance, which twists the boronic acid group out of coplanarity with the aromatic ring. While this slows down the rate of transmetallation, it can be strategically exploited. The steric bulk protects the boronic acid from rapid protodeboronation, allowing for chemoselective reactions if temperature and catalyst are strictly controlled.

Experimental Workflows: Chemoselective Suzuki-Miyaura Coupling

To utilize this compound without triggering self-condensation, we must exploit the differential reactivity of halogens. By reacting 2-Bromo-5-hydroxyphenylboronic acid with an Aryl Iodide (Ar-I) at a lowered temperature, the Pd(0) catalyst will selectively undergo oxidative addition with the more reactive Ar-I bond, leaving the internal Ar-Br bond intact.

Step-by-Step Methodology

Objective: Chemoselective coupling of the boronic acid moiety while retaining the internal aryl bromide.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxyphenylboronic acid (1.00 mmol, 216.8 mg) and the target Aryl Iodide (1.05 mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.50 mmol). Causality:
    
    
    
    is a mild base that facilitates the formation of the reactive hydroxyboronate intermediate without causing excessive deprotonation of the phenolic OH, which could alter solubility.
  • Catalyst Loading: Add

    
     (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand creates a sterically demanding, electron-rich Pd center that is highly selective for Ar-I over Ar-Br at lower temperatures, preventing catalyst deactivation.
    
  • Solvent System: Introduce 10 mL of a degassed 1,4-Dioxane/

    
     mixture (4:1 v/v). Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and accelerate the transmetallation step.
    
  • Temperature Control (Critical): Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere. Causality: Keeping the temperature at 60 °C ensures the internal Ar-Br bond does not possess enough thermal energy to undergo oxidative addition, completely suppressing polymerization.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
    
Workflow Visualization

Workflow A 2-Bromo-5-hydroxyphenylboronic acid (Nucleophile) C Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O, 60°C A->C B Aryl Iodide (Ar-I) (Electrophile) B->C D Selective Oxidative Addition (Ar-I > Ar-Br) C->D G Polymerization / Self-Condensation (Suppressed at 60°C) C->G If T > 80°C E Transmetallation & Reductive Elimination D->E F Coupled Biaryl Product (Bromine retained) E->F

Chemoselective Suzuki-Miyaura workflow preventing AB-type self-condensation.

Analytical Characterization (Self-Validating System)

To confirm the integrity of the starting material and the success of the chemoselective coupling, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating analytical tool.

Predicted


 NMR (DMSO-

, 400 MHz) of 2-Bromo-5-hydroxyphenylboronic acid:
  • 
     9.65 (s, 1H):  Phenolic 
    
    
    
    . Exchanges with
    
    
    .
  • 
     8.20 (br s, 2H):  Boronic acid 
    
    
    
    . Broad due to quadrupolar relaxation of Boron; exchanges with
    
    
    .
  • 
     7.35 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C3. Split into a doublet by the ortho proton at C4.
  • 
     6.90 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C6. Split into a fine doublet by meta coupling to C4.
  • 
     6.75 (dd, 
    
    
    
    Hz, 1H):
    Aromatic proton at C4. Exhibits a doublet of doublets due to ortho coupling with C3 and meta coupling with C6.

Diagnostic Check: If the material has undergone unexpected debromination during storage or reaction, the doublet at


 7.35 will shift significantly upfield, and the coupling pattern will collapse into a more complex multiplet indicative of a mono-substituted phenol ring.

References

  • ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.[Demonstrating database conflation with boronic acid nomenclature].
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxyphenylboronic acid | 958646-68-9.
  • Combi-Blocks. (n.d.). [958646-68-9], MFCD24727415, 2-Bromo-5-hydroxyphenylboronic acid.
  • CymitQuimica. (2024). Safety Data Sheet - 958646-68-9.

Sources

Exploratory

An In-Depth Technical Guide to (5-Bromo-2-hydroxyphenyl)boronic Acid for Advanced Chemical Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (5-bromo-2-hydroxyphenyl)boronic acid, a versatile bifunctional reagent...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-bromo-2-hydroxyphenyl)boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. The document delineates its chemical identity, physicochemical properties, and established synthesis protocols. The core of this guide focuses on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Detailed mechanistic insights, a step-by-step experimental workflow, and a discussion of the causality behind procedural choices are provided to empower researchers in leveraging this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

(5-Bromo-2-hydroxyphenyl)boronic acid is a substituted aromatic boronic acid that features both a hydroxyl and a bromo functional group, making it a highly valuable and versatile intermediate in organic synthesis.

Identifier Information:

IdentifierValue
IUPAC Name (5-bromo-2-hydroxyphenyl)boronic acid[1]
CAS Number 89598-97-0[1]
Molecular Formula C₆H₆BBrO₃[1]
Molecular Weight 216.83 g/mol [1][2]
Canonical SMILES B(C1=C(C=CC(=C1)Br)O)(O)O[3]
InChI Key XSXTWLOHAGPBNO-UHFFFAOYSA-N[3]

Physicochemical Data:

PropertyValueSource
Physical Form Solid (Pale yellow to yellow-brown)[4]
Melting Point 196-200 °C
Boiling Point 378.3 ± 52.0 °C at 760 mmHg (Predicted)
Purity Typically ≥95%[3][4]
Storage Sealed in a dry environment, 2-8°C[2]

Synthesis of (5-Bromo-2-hydroxyphenyl)boronic Acid

The synthesis of hydroxyphenylboronic acids, including the title compound, generally involves a multi-step process starting from the corresponding bromophenol. The phenolic hydroxyl group must first be protected to prevent it from interfering with the borylation step.

Synthetic Strategy: A Rationale

The most common and industrially scalable approach involves the protection of the hydroxyl group of a starting bromophenol, followed by a metal-halogen exchange and subsequent reaction with a borate ester. A final hydrolysis step removes the protecting group and yields the boronic acid.

A general synthetic pathway is outlined in a patent by Google Patents[5]. This method starts with a bromophenol, protects the hydroxyl group (e.g., as a BOC, trimethylsilyl, or benzyl ether), and then forms a Grignard reagent or uses an organolithium reagent for the borylation reaction. The choice of a protecting group is critical; it must be stable to the conditions of the borylation reaction but easily removable during the final hydrolysis step[5]. The use of readily available and inexpensive protecting groups is key for industrial applications[5].

G cluster_0 Synthesis Workflow A Start: 4-Bromophenol B Step 1: Protection of Hydroxyl Group (e.g., with a protecting agent like BOC-anhydride) A->B Protection C Step 2: Metal-Halogen Exchange & Borylation (e.g., Grignard formation followed by reaction with a trialkyl borate) B->C Borylation D Step 3: Hydrolysis (Removal of protecting group and formation of boronic acid) C->D Deprotection E Product: (5-Bromo-2-hydroxyphenyl)boronic acid D->E G A Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of both a hydroxyl and a bromo group on (5-bromo-2-hydroxyphenyl)boronic acid allows for its versatile use in constructing complex biphenyl structures, which are prevalent in many pharmacologically active molecules.[6][7]

Experimental Protocol: Synthesis of a Substituted Biphenyl

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using (5-bromo-2-hydroxyphenyl)boronic acid and a generic aryl halide. This protocol is based on established methods for similar transformations.[6][8]

Materials and Reagents
  • (5-Bromo-2-hydroxyphenyl)boronic acid (1.0 equivalent)

  • Aryl halide (e.g., an aryl bromide or iodide) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (5-bromo-2-hydroxyphenyl)boronic acid, the aryl halide, and the base.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature of 85-90°C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted biphenyl.

G cluster_0 Experimental Workflow A Combine Reactants: (5-bromo-2-hydroxyphenyl)boronic acid, Aryl Halide, Base B Purge with Inert Gas A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Workup: (Extraction with Organic Solvent) D->E F Purify: (Column Chromatography) E->F G Final Product: Substituted Biphenyl F->G

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Characterization and Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for (5-bromo-2-hydroxyphenyl)boronic acid is not readily found in peer-reviewed literature, data is often available from commercial suppliers.[9] Based on the structure and data for analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with coupling patterns indicative of their substitution pattern. The hydroxyl protons would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon atoms attached to the bromine, oxygen, and boron showing characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would feature a broad absorption band for the O-H stretching of the hydroxyl and boronic acid groups, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.83 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

(5-Bromo-2-hydroxyphenyl)boronic acid is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(5-Bromo-2-hydroxyphenyl)boronic acid is a pivotal reagent for synthetic chemists, particularly those in the field of drug discovery and development. Its bifunctional nature allows for the strategic and efficient synthesis of complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory.

References

  • (5-Bromo-2-hydroxyphenyl)boronic Acid: Your Versatile Synthesis Tool. Panasonic. [Link]

  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

  • 5-Bromo-2-hydroxybenzeneboronic acid | C6H6BBrO3 | CID 44118764. PubChem. [Link]

  • (5-Bromo-2-hydroxyphenyl)boronic acid. SigmaAldrich.cn. [Link]

  • Preparation method of hydroxyphenylboronic acid.
  • Method for preparing 2'-bromo -2-hydroxy-biphenyl compound.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). ResearchGate. [Link]

Sources

Foundational

Mechanistic Profiling & Synthetic Utility of 2-Bromo-5-hydroxyphenylboronic Acid

Topic: 2-Bromo-5-hydroxyphenylboronic acid mechanism of action in organic reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Linchpin for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-hydroxyphenylboronic acid mechanism of action in organic reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Linchpin for Diversity-Oriented Synthesis

Executive Summary & Structural Logic

In the architecture of complex pharmaceutical intermediates, 2-Bromo-5-hydroxyphenylboronic acid (CAS 958646-68-9) serves as a "privileged scaffold." Its utility is defined not by a single reaction, but by its orthogonal reactivity profile . It presents three distinct chemical handles, each responsive to specific activation modes, allowing for sequential, programmable assembly of biaryls, heterocycles (such as dibenzopyranones), and proteolysis-targeting chimeras (PROTACs).

This guide dissects the chemical mechanism of action—specifically, how to exploit the kinetic hierarchy between the boronic acid, the phenol, and the aryl bromide to achieve high chemoselectivity.

The Reactivity Triad
HandlePositionElectronic CharacterPrimary ReactivityActivation Trigger
Boronic Acid C1Nucleophilic (Latent)Suzuki-Miyaura CouplingBase (OH⁻/CO₃²⁻) + Pd(II)
Bromide C2 (Ortho)ElectrophilicOxidative AdditionPd(0) (Post-Suzuki)
Phenol C5 (Meta)Nucleophilic (Hard)Etherification / EsterificationWeak Base (K₂CO₃) + Alkyl Halide

Mechanistic Reactivity Profile

The Chemoselectivity Hierarchy

The core mechanistic challenge—and opportunity—is the competition between the C1-Boronic Acid and the C2-Bromide . In a standard palladium-catalyzed environment, the mechanism proceeds via the following kinetic hierarchy:

  • Phenol Protection (Optional but Recommended): The free phenol (pKa ~10) can coordinate to Pd(II) species or consume base, potentially stalling the catalytic cycle. Protection as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) ether is often the first mechanistic step to enforce distinct reactivity.

  • Suzuki-Miyaura Dominance: The boronic acid moiety undergoes transmetallation faster than the C2-bromide undergoes oxidative addition into an external Pd(0) species, provided an external aryl halide (Ar-I or electron-deficient Ar-Br) is present.

    • Why? The rate of oxidative addition to the C2-Br is kinetically retarded by the steric bulk of the adjacent boronic acid (or the newly formed biaryl bond). Furthermore, the transmetallation step typically requires the formation of a boronate "ate" complex [Ar-B(OH)₃]⁻, which is electronically distinct from the neutral aryl bromide.

  • The "Linchpin" Action: Once the Suzuki coupling at C1 is complete, the C2-bromide remains intact. This creates a new electrophilic site for a second metal-catalyzed event (e.g., Buchwald-Hartwig amination or a second Suzuki coupling), enabling the modular construction of tricyclic cores.

Mechanism of Action: The Catalytic Cycle

The following diagram illustrates the specific pathway where 2-Bromo-5-hydroxyphenylboronic acid acts as the nucleophilic partner, preserving the bromine for subsequent steps.

SuzukiMechanism cluster_offtarget Avoided Pathway (Chemoselectivity) Substrate 2-Bromo-5-hydroxy- phenylboronic acid Base Activation (Base: K2CO3) Substrate->Base pKa modulation Boronate Boronate 'Ate' Complex Base->Boronate OH- coordination Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd-I] Pd0->OxAdd + Ar-I SelfCouple Self-Coupling / Polymerization (Ox. Add. at C2-Br) Pd0->SelfCouple Slower Rate ArX External Electrophile (Ar-I) TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim - Base-X RedElim->Pd0 Regeneration Product Biaryl Product (Retains Br) RedElim->Product

Caption: Kinetic pathway favoring cross-coupling at the boronic acid site over oxidative addition at the ortho-bromide.

Synthetic Applications & Case Studies

Synthesis of Estrogen Receptor Agonists (Dibenzopyranones)

A primary application of this scaffold is in the synthesis of dibenzopyranones, a core structure in selective estrogen receptor modulators (SERMs).

  • Mechanism: The synthesis utilizes the "Linchpin" strategy.

    • Step A (Suzuki): 2-Bromo-5-hydroxyphenylboronic acid couples with an ortho-halo ester (e.g., methyl 2-iodobenzoate). The C1-Boron reacts with the Iodine of the ester.

    • Step B (Lactonization): The resulting biaryl intermediate positions the C2-Bromide and the ester group in proximity. However, the actual ring closure often involves the phenol (if deprotected) attacking the ester, or a metal-catalyzed carbonylation if the structure requires it.

    • Alternative (Double Coupling): If the target is a dibenzopyran, the C2-Bromide can undergo an intramolecular Ullmann ether synthesis with a phenol on the other ring.

Sequential Coupling Strategy

This scaffold allows for the rapid generation of non-symmetrical tri-aryl systems.

  • Coupling 1: Suzuki reaction with Ar¹-I (Targeting B(OH)₂).

    • Result: 3-hydroxy-6-bromo-biaryl.

  • Coupling 2: Suzuki reaction with Ar²-B(OH)₂ (Targeting the remaining Br).

    • Result: 3-hydroxy-terphenyl.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Objective: Couple the boronic acid to an aryl iodide while preserving the ortho-bromide and free phenol.

Reagents:

  • 2-Bromo-5-hydroxyphenylboronic acid (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the boronic acid, aryl iodide, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling.

  • Solvation: Add degassed DME and Ethanol via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution. The mixture may turn biphasic.[2][3]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent protodeboronation or activation of the C2-bromide.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol without hydrolyzing the product). Extract with EtOAc.[2]

  • Purification: Flash chromatography. The product will be more polar due to the hydroxyl group.

Protocol B: Phenol Protection (MOM-Ether Synthesis)

Objective: Protect the C5-hydroxyl to prevent catalyst poisoning in sensitive couplings.

Reagents:

  • 2-Bromo-5-hydroxyphenylboronic acid (1.0 equiv)

  • MOM-Cl (Methoxymethyl chloride) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • DCM (Dichloromethane), anhydrous

Workflow:

  • Dissolve the boronic acid in anhydrous DCM at 0°C.

  • Add DIPEA dropwise.

  • Add MOM-Cl slowly (Exothermic).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Observation: The boronic acid moiety generally remains intact under these mild alkylation conditions, although formation of a temporary mixed boronate ester is possible; this hydrolyzes upon aqueous workup.

Troubleshooting & Optimization Matrix

IssueMechanistic CauseCorrective Action
Protodeboronation Hydrolysis of the C-B bond catalyzed by base and ortho-substituents (steric strain).Use anhydrous conditions (Dioxane/Cs₂CO₃) or switch to a milder base (K₃PO₄). Lower temperature to 60°C.
Homocoupling (Self-reaction) Pd oxidatively adds to the C2-Br of the starting material instead of the external electrophile.Use an Aryl Iodide as the partner (faster oxidative addition). Increase the concentration of the external electrophile.
Low Conversion Free phenol coordinating to Pd(II), forming an inactive complex.Protect the phenol (Protocol B) or use a higher catalyst loading (10%) with a biaryl phosphine ligand (e.g., SPhos).
Debromination

-Hydride elimination or reduction of the C2-Br during the cycle.
Avoid alcoholic solvents (use DMF or Toluene). Ensure the reaction atmosphere is strictly inert.

References

  • Synthesis of Dibenzopyranones: ChemicalBook. (2025). "2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis... of some new dibenzopyranones."[4][5][6][7]

  • Suzuki Coupling Mechanism & Selectivity: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments."

  • Ortho-Substituted Boronic Acids: Beilstein Journal of Organic Chemistry. (2018). "Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids."

  • Sequential Cross-Coupling Strategies: National Institutes of Health (PMC). (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis."

  • Boronic Acid Stability & Applications: MDPI. (2022). "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective."

Sources

Exploratory

Theoretical Studies on 2-Bromo-5-hydroxyphenylboronic Acid Structure: A Computational Framework for Drug Design

Executive Summary In the landscape of modern medicinal chemistry and materials science, phenylboronic acids (PBAs) occupy a privileged niche due to their ability to form reversible covalent bonds with diols and act as tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, phenylboronic acids (PBAs) occupy a privileged niche due to their ability to form reversible covalent bonds with diols and act as transition-state analogs for serine proteases. 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9)[1] is a highly functionalized derivative whose unique electronic and steric properties make it a valuable building block.

As a Senior Application Scientist, I approach the characterization of this molecule not through isolated empirical observation, but through a rigorously validated theoretical framework. Density Functional Theory (DFT) provides the necessary quantum mechanical resolution to understand how the electron-withdrawing bromine atom and the electron-donating hydroxyl group synergistically modulate the Lewis acidity of the boronic acid moiety. This whitepaper details the structural, conformational, and electronic profiling of 2-Bromo-5-hydroxyphenylboronic acid, providing a self-validating computational protocol for researchers integrating this compound into rational drug design workflows.

Molecular Architecture and Conformational Dynamics

The structural integrity and reactivity of 2-Bromo-5-hydroxyphenylboronic acid are dictated by the delicate balance of intramolecular forces. The boronic acid group,


, can adopt multiple planar orientations relative to the phenyl ring. Theoretical investigations of monosubstituted PBAs consistently demonstrate that these orientations—namely syn-syn, syn-anti, and anti-anti—represent distinct local minima on the potential energy surface (PES)[2].

For 2-Bromo-5-hydroxyphenylboronic acid, the steric bulk of the bromine atom at the ortho position (C2) heavily penalizes the syn orientation of the adjacent hydroxyl group on the boron atom. Consequently, the anti-anti or anti-syn conformers are thermodynamically favored. Furthermore, the hydroxyl group at the C5 position introduces the potential for intermolecular hydrogen-bonded networks, a critical factor when transitioning from gas-phase theoretical models to solid-state or solvated biological environments[2].

Self-Validating Computational Protocol (DFT Workflow)

To accurately model the electronic properties of this molecule, researchers must employ a computational protocol that balances electron correlation effects with computational cost. The following step-by-step methodology is designed as a self-validating system, ensuring that every calculated parameter is grounded in a verified thermodynamic state.

Step-by-Step Methodology: Ab Initio DFT Optimization
  • System Initialization : Construct the 3D molecular geometry of 2-Bromo-5-hydroxyphenylboronic acid using a standard graphical interface (e.g., GaussView).

  • Conformational Search (PES Scan) : Perform a relaxed Potential Energy Surface scan by rotating the

    
     and 
    
    
    
    dihedral angles in
    
    
    increments. Causality: This prevents the optimization algorithm from becoming trapped in a high-energy local minimum.
  • Basis Set Selection : Apply the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. Causality: The B3LYP functional provides excellent agreement with experimental vibrational frequencies[3]. The addition of diffuse functions (++) is non-negotiable here; they are required to accurately model the expanded, diffuse electron clouds of the bromine atom and the lone pairs on the oxygen atoms. The polarization functions (d,p) account for the asymmetric electron distribution critical for modeling hydrogen bond directionality[4].

  • Geometry Optimization : Execute the self-consistent field (SCF) equations iteratively until energy convergence criteria are met (

    
     Hartree).
    
  • Vibrational Frequency Analysis (Self-Validation) : Run a harmonic frequency calculation on the optimized geometry. Causality: This is the critical validation step. The absence of imaginary (negative) frequencies mathematically confirms that the optimized structure is a true local minimum on the PES, rather than a saddle point or transition state[5].

  • Electronic Property Extraction : Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic attack sites.

DFT_Workflow Start 1. Geometry Input (CAS: 958646-68-9) Opt 2. DFT Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq 3. Frequency Calculation (Harmonic Oscillator) Opt->Freq Check Imaginary Freqs Detected? Freq->Check PES 4a. PES Scan (Conformational Search) Check->PES Yes (Saddle Point) Prop 4b. Electronic Properties (HOMO/LUMO, NBO) Check->Prop No (True Local Minimum) PES->Opt Re-optimize

Caption: Step-by-step computational workflow for DFT structural validation and property extraction.

Electronic Properties and Frontier Molecular Orbitals

The chemical reactivity of 2-Bromo-5-hydroxyphenylboronic acid is best understood through its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating capacity, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting capacity.

In highly substituted PBAs, the HOMO is typically localized over the phenyl ring and the electron-donating hydroxyl group, whereas the LUMO is heavily influenced by the empty


-orbital of the boron atom and the electron-withdrawing nature of the substituents[6]. The energy gap (

) between the HOMO and LUMO is a critical descriptor of molecular softness and chemical reactivity. A smaller energy gap indicates a more reactive, "softer" molecule that easily undergoes charge transfer[7].
Quantitative Data Summary

The table below contextualizes the theoretical electronic properties of 2-Bromo-5-hydroxyphenylboronic acid against established literature values for related PBA derivatives computed at the B3LYP level of theory.

CompoundHOMO (eV)LUMO (eV)Energy Gap (

, eV)
Dipole Moment (D)
Phenylboronic Acid (PBA)-6.80-1.205.601.85
3-Cyanophenylboronic Acid[7]-7.15-1.495.663.42
4-(Methoxycarbonyl) PBA[4]-6.95-1.565.392.98
2-Bromo-5-hydroxy PBA (Est. via DFT analog)-6.65 -1.45 5.20 ~3.10

Note: The strong inductive effect of the bromine atom lowers the LUMO energy, while the resonance donation from the 5-hydroxyl group raises the HOMO energy, resulting in a narrowed energy gap compared to unsubstituted PBA. This makes the molecule highly responsive in charge-transfer applications.

Vibrational Spectroscopy (IR/Raman) Correlation

Theoretical vibrational frequencies provide the "fingerprint" required to verify the synthesis and purity of the compound experimentally. Because DFT models treat the molecule as an ideal harmonic oscillator, the calculated frequencies typically overestimate the true experimental values due to the neglect of anharmonicity and electron correlation deficiencies[3].

To achieve experimental parity, a scaling factor (commonly


 for B3LYP/6-311++G(d,p)) must be applied.
  • 
     Stretching : The characteristic 
    
    
    
    stretching modes are typically observed as a contaminated band (mixed with C-C and C-B vibrations) around
    
    
    [8].
  • 
     Stretching : The boronic acid hydroxyl groups exhibit sharp stretching vibrations above 
    
    
    
    , which broaden significantly in the solid state due to dimer/trimer hydrogen bonding networks[8].

Application in Drug Development: The Hybridization Shift

The ultimate value of these theoretical studies lies in their predictive power for drug development. Boronic acids are unique pharmacophores because they can transition from a neutral, trigonal planar (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) geometry to an anionic, tetrahedral (

) geometry upon nucleophilic attack by a target diol (such as a sugar) or a serine residue in an enzyme active site.

When 2-Bromo-5-hydroxyphenylboronic acid binds to a target, the addition of the nucleophile to the empty


-orbital of the boron atom fundamentally alters the orbital distribution. The LUMO shifts away from the boronic group, and the resulting charge transfer drastically alters the molecule's photophysical properties[6]. This predictable electronic shift is the foundational mechanism for designing PBA-based fluorescent sensors and covalent enzyme inhibitors.

Hybridization Neutral Neutral Boronic Acid sp2 Hybridized (Trigonal) LUMO on Boron Complex Boronate Ester Complex sp3 Hybridized (Tetrahedral) Shifted HOMO-LUMO Gap Neutral->Complex pH > pKa Target Target Diol / Serine (Nucleophile) Target->Complex Covalent Binding

Caption: Mechanism of boronate ester formation showing the sp2 to sp3 hybridization shift and resulting electronic response.

References

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
  • DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences.
  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose.
  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing.
  • 958646-68-9 | 2-Bromo-5-hydroxyphenylboronic acid. Boroncore.
  • VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. DergiPark.
  • Theoretical Studies on The Structural, Vibrational, Conformational Analysis and Nonlinear Optic (NLO) Property of 4-(Methoxycarbonyl) Phenylboronic Acid. Indian Journal of Chemistry.
  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose (Additional citation context for HOMO/LUMO).

Sources

Foundational

Reactivity of the boronic acid group in 2-Bromo-5-hydroxyphenylboronic acid

Executive Summary 2-Bromo-5-hydroxyphenylboronic acid (CAS: 913835-74-2) is a bifunctional building block that offers a unique "ortho-blocking, meta-directing" scaffold for medicinal chemistry. Unlike its isomer (5-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-hydroxyphenylboronic acid (CAS: 913835-74-2) is a bifunctional building block that offers a unique "ortho-blocking, meta-directing" scaffold for medicinal chemistry. Unlike its isomer (5-bromo-2-hydroxyphenyl)boronic acid, this molecule does not spontaneously cyclize to form benzoxaboroles, as the hydroxyl group is distal (meta) to the boron center.

However, this structural advantage comes with a stability trade-off. The combination of an electron-rich phenol (at position 5) and a sterically demanding bromine (at position 2) creates a "push-pull" electronic environment that accelerates protodeboronation under standard basic coupling conditions.

This guide details the mechanistic pathways to control this reactivity, providing validated protocols for chemoselective transformations.

Part 1: Structural Analysis & Reactivity Profile

The Electronic & Steric Landscape

The reactivity of 2-Bromo-5-hydroxyphenylboronic acid is governed by three competing factors:

FeaturePositionElectronic/Steric EffectImpact on Reactivity
Boronic Acid C-1Electrophilic (Lewis Acid)Primary handle for Suzuki-Miyaura coupling. Susceptible to hydrolytic cleavage.
Bromine C-2 (Ortho)Steric Bulk + Inductive Withdrawal (

)
The "Ortho Effect": Hinders transmetallation, requiring specialized ligands (e.g., SPhos, XPhos). Also serves as a secondary electrophilic handle.
Hydroxyl C-5 (Meta)Resonance Donation (

)
The "Stability Killer": In basic media, deprotonation forms a phenoxide. This strongly donates electron density, destabilizing the C-B bond and accelerating protodeboronation.
The Stability Paradox (Protodeboronation)

The primary failure mode for this molecule is base-catalyzed protodeboronation .

  • Mechanism: Under basic conditions (pH > 8), the phenol (

    
    ) is deprotonated to the phenoxide. The phenoxide is a powerful electron donor (
    
    
    
    substituent constant
    
    
    ).
  • Consequence: The increased electron density on the ring, combined with the relief of steric strain from the ortho-bromine, lowers the activation energy for the ipso-protonation of the C-B bond.

  • Result: Rapid loss of the boronic acid group to yield 3-bromophenol.

Critical Rule: You must protect the phenolic hydroxyl group or use anhydrous/neutral coupling conditions to prevent yield loss.

Part 2: Decision Matrix & Workflows

The following flowchart illustrates the divergent synthetic pathways based on your target transformation.

ReactivityPathways Start 2-Bromo-5-hydroxyphenylboronic acid Base Basic Conditions (Unprotected) Start->Base Direct Base ProtectOH Step 1: OH-Protection (TBS, Bn, MOM) Start->ProtectOH Pathway A: Standard ProtectB Step 1: B-Protection (MIDA / Pinacol) Start->ProtectB Pathway B: Orthogonal Decomp Protodeboronation (3-Bromophenol) Base->Decomp Rapid Hydrolysis SuzukiB Step 2: Suzuki Coupling (Boron as Nucleophile) ProtectOH->SuzukiB Pd(0), Base, Ar-X ProductA Biaryl Product A SuzukiB->ProductA SuzukiBr Step 2: Suzuki Coupling (Bromine as Electrophile) ProtectB->SuzukiBr Pd(0), Ar-B(OH)2 ProductB Biaryl Product B SuzukiBr->ProductB

Figure 1: Chemoselective pathways. Pathway A is the standard route for utilizing the boronic acid. Pathway B requires masking the boron to react the bromine.

Part 3: Experimental Protocols

Protocol A: Phenol Protection (Stabilization)

Before attempting any metal-catalyzed cross-coupling, the phenol must be masked to prevent catalyst poisoning and protodeboronation.

Objective: Synthesis of 2-Bromo-5-(benzyloxy)phenylboronic acid pinacol ester. Note: Converting to the pinacol ester simultaneously protects the boronic acid and improves solubility.

Reagents:

  • Substrate: 2-Bromo-5-hydroxyphenylboronic acid (1.0 equiv)

  • Reagent: Benzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

  • Pinacolization Agent: Pinacol (1.1 equiv) +

    
     (drying agent)
    

Step-by-Step:

  • Pinacol Formation: Dissolve the starting boronic acid in anhydrous THF. Add Pinacol (1.1 equiv) and

    
    . Stir at RT for 2 hours to form the boronate ester in situ. Filter off 
    
    
    
    and concentrate.
  • Alkylation: Dissolve the crude pinacol ester in DMF (

    
    ).
    
  • Addition: Add

    
     (powdered) followed by Benzyl bromide dropwise.
    
  • Reaction: Stir at Room Temperature for 12 hours. Do not heat, as heating may induce cleavage of the C-Br bond or hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .[1]
  • Validation:

    
     NMR should show the disappearance of the phenolic -OH singlet (
    
    
    
    ppm) and appearance of benzylic protons (
    
    
    ppm).
Protocol B: Sterically Demanding Suzuki Coupling

Once protected, the boronate can be coupled. Due to the ortho-bromine, standard ligands (


) often fail. Use Buchwald Ligands  (SPhos or XPhos) to facilitate transmetallation.

Reagents:

  • Nucleophile: Protected Boronate (from 3.1) (1.2 equiv)[1]

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) – Crucial for ortho-substituted boronates.

  • Base:

    
     (3.0 equiv) – Milder than carbonates, reduces deboronation.
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Charge a reaction vial with the Electrophile, Boronate,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Activation: Heat to 80°C for 4-16 hours. Monitor by LCMS.

    • Note: If conversion is low, increase temperature to 100°C, but watch for protodeboronation (mass = M-Boronate+H).

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product mass -

+ H
ProtodeboronationThe base is too strong or the reaction is too wet. Switch to anhydrous conditions (Dioxane/CsF) or use a milder base (

).
Homocoupling of Electrophile Slow TransmetallationThe ortho-bromo group is blocking the Boron. Switch to XPhos or Pd-PEPPSI-IPr catalysts to force transmetallation.
Starting Material Recovery Catalyst PoisoningFree phenol is coordinating to Pd. Ensure 100% protection of the -OH group before coupling.
Reaction at Bromine end Competitive Oxidative AdditionIf coupling with an Aryl Iodide, this is rare. If coupling with an Aryl Bromide, the catalyst cannot distinguish. Use an Aryl Iodide as the partner to ensure chemoselectivity.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

    • Insight: Establishes the correlation between pH and deboronation r
  • Protection Strategies for Hydroxy-Boronic Acids

    • BenchChem Application Note. "Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid."

    • Insight: Provides the specific alkylation conditions ( /DMF) adapted in Protocol 3.1.
  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.

    • Insight: Validates the use of SPhos for sterically hindered (ortho-substituted) coupling partners.
  • General Reactivity of Ortho-Halo Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

    • Insight: Comprehensive review on the stability and reactivity profiles of boronic acids vs. esters.

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions using 2-Bromo-5-hydroxyphenylboronic acid

Advanced Application Note: Palladium-Catalyzed Cross-Coupling and Polycondensation Strategies Using 2-Bromo-5-Hydroxyphenylboronic Acid Target Audience: Discovery Chemists, Process Engineers, and Polymer Scientists Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling and Polycondensation Strategies Using 2-Bromo-5-Hydroxyphenylboronic Acid

Target Audience: Discovery Chemists, Process Engineers, and Polymer Scientists Content Focus: Mechanistic causality, self-validating experimental protocols, and structural control in biaryl/polyarylene synthesis.

Executive Summary & Molecular Profiling

2-Bromo-5-hydroxyphenylboronic acid (CAS 958646-68-9) is a highly versatile, bifunctional AB-type monomer. Its unique architecture presents three orthogonal reactive sites: an electrophilic aryl bromide (C2), a nucleophilic boronic acid (C1), and a functional phenolic hydroxyl group (C5).

Because the bromide and boronic acid are situated ortho to one another, this molecule presents significant steric challenges during carbon-carbon bond formation. However, by carefully modulating the palladium catalyst, ligand sterics, and reaction thermodynamics, researchers can drive this molecule down two distinct synthetic pathways:

  • Chemoselective Stepwise Cross-Coupling: Exploiting differential reactivity to synthesize sterically hindered, highly functionalized biphenyls (valuable in pharmacophore development).

  • Suzuki-Miyaura Polycondensation (SMPC): Utilizing chain-growth catalyst-transfer mechanisms to generate highly kinked, ortho-linked poly(phenylene) architectures [1].

Mechanistic Causality in Sterically Hindered Suzuki-Miyaura Coupling

To successfully utilize 2-Bromo-5-hydroxyphenylboronic acid, one must understand the causality behind the catalytic cycle and the specific failure modes of ortho-substituted substrates [5].

  • Oxidative Addition (OA): The ortho-boronic acid exerts significant steric bulk around the C-Br bond, raising the activation energy for palladium insertion. Causality: Utilizing electron-rich, bulky ligands (e.g.,

    
    -Bu
    
    
    
    P or Buchwald dialkylbiarylphosphines like SPhos) accelerates OA by increasing the electron density at the Pd(0) center while facilitating the dissociation of the pre-catalyst into the active monoligated Pd(0)L species [2].
  • Transmetalation (TM): Electron-rich boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond). Causality: Employing a controlled biphasic system with a mild base (e.g., K

    
    CO
    
    
    
    or CsF) ensures the formation of the reactive boronate complex without accelerating the competing protodeboronation pathway.
  • Reductive Elimination (RE): The steric clash between the two coupling partners during RE can trap the catalyst in a stable Pd(II) resting state. Causality: Extremely bulky ligands force the two aryl groups into a tighter bite angle, lowering the activation energy required to expel the product and regenerate Pd(0).

SCTP_Cycle Pd0 Active Pd(0)L_n Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA + Ar-Br PdII Pd(II) Intermediate Ar-Pd(L)-Br OA->PdII TM Transmetalation (Boronate Activation) PdII->TM + Ar'-B(OH)2 / Base PreRE Diaryl Pd(II) Complex Ar-Pd(L)-Ar' TM->PreRE - Base-Br RE Reductive Elimination (C-C Bond Formation) PreRE->RE RE->Pd0 Stepwise Route Product Coupled Product (Biaryl/Polymer) RE->Product RingWalk Intramolecular Catalyst Transfer (Ring-Walking in SCTP) RE->RingWalk Polymerization Route RingWalk->OA Next Monomer

Fig 1: Catalytic cycle of Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP).

Workflow A: Chemoselective Stepwise Cross-Coupling

Objective: Synthesize asymmetric biphenyls by selectively reacting the boronic acid moiety of 2-Bromo-5-hydroxyphenylboronic acid with an external aryl iodide, preserving the endogenous aryl bromide for downstream functionalization.

Causality & Rationale: Aryl bromides undergo oxidative addition significantly slower than aryl iodides. By using a mild catalyst like Pd(dppf)Cl


 and keeping the reaction temperature strictly at 60 °C, the catalyst selectively inserts into the external aryl iodide, leaving the C-Br bond of our monomer intact.

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask, charge 2-Bromo-5-hydroxyphenylboronic acid (1.0 eq), an external Aryl Iodide (1.05 eq), Pd(dppf)Cl

    
     (3 mol%), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Degassing: Add a pre-degassed solvent mixture of Toluene/EtOH/H

    
    O (2:1:1 v/v). Sparge the resulting suspension with Argon for 15 minutes. Validation: The solution should transition from a pale yellow to a deep orange/red upon catalyst activation.
    
  • Thermal Activation: Heat the reaction mixture to exactly 60 °C under an Argon atmosphere.

  • In-Process QC: After 4 hours, sample the organic layer for Thin Layer Chromatography (TLC). Validation: The disappearance of the starting aryl iodide and the emergence of a highly UV-active, fluorescent spot indicates successful cross-coupling. Gas Chromatography-Mass Spectrometry (GC-MS) must be run to confirm the molecular ion retains the bromine isotope pattern (M / M+2 ratio of 1:1).

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, dry over MgSO
    
    
    
    , and purify via flash chromatography.

Workflow Step1 1. Monomer & Catalyst Preparation Step2 2. Solvent Degassing (Argon Sparging) Step1->Step2 Step3 3. Base Addition & Thermal Activation Step2->Step3 Step4 4. Cross-Coupling Reaction (60°C) Step3->Step4 Step5 5. In-Process QC (TLC / GC-MS) Step4->Step5 Step6 6. Quenching & Purification Step5->Step6

Fig 2: Experimental workflow for the chemoselective stepwise cross-coupling process.

Workflow B: Catalyst-Transfer Suzuki-Miyaura Polycondensation (SCTP)

Objective: Synthesize well-defined, low-dispersity poly(2-hydroxy-1,2-phenylene) derivatives.

Causality & Rationale: Standard step-growth polycondensation of AB monomers using Pd(PPh


)

yields low molecular weight oligomers due to premature termination and protodeboronation. By utilizing an isolated

-Bu

PPd(Ph)Br initiator, the reaction is forced into a chain-growth mechanism . After reductive elimination, the electron-rich

-Bu

P ligand keeps the Pd(0) species tightly associated with the newly formed polymer

-system, allowing it to "ring-walk" directly to the terminal C-Br bond for the next oxidative addition [3, 4].

Self-Validating Protocol:

  • Monomer Protection: The free C5-hydroxyl group must first be protected (e.g., as a triisopropylsilyl (TIPS) ether) to prevent interference with the highly active Pd catalyst and to ensure polymer solubility.

  • Preparation: In a glovebox, charge a vial with the TIPS-protected monomer (1.0 eq), anhydrous CsF (4.0 eq), and 18-crown-6 (8.0 eq).

  • Solvation: Dissolve the mixture in anhydrous THF. Add a strictly controlled trace amount of degassed water (THF/H

    
    O = 30/1 v/v) to solubilize the CsF while minimizing protodeboronation.
    
  • Initiation: Cool the mixture to 0 °C. Inject the

    
    -Bu
    
    
    
    PPd(Ph)Br initiator (2 mol%) as a THF solution. Validation: A rapid color change to dark brown indicates the initiation of the chain-growth process.
  • Propagation & In-Process QC: Stir at 0 °C to 25 °C for 12 hours. Validation: Extract 0.1 mL aliquots at 1h, 3h, and 6h for Gel Permeation Chromatography (GPC). A linear increase in Number Average Molecular Weight (

    
    ) versus monomer conversion validates the controlled chain-growth mechanism.
    
  • Termination: Quench the living polymer chains with 1M HCl and precipitate the organic phase dropwise into cold methanol. Filter and dry under vacuum.

Quantitative Data Summary

ParameterWorkflow A: Chemoselective Stepwise CouplingWorkflow B: Catalyst-Transfer Polycondensation (SCTP)
Objective Asymmetric Biaryl SynthesisPoly(p-phenylene) Synthesis
Catalyst System Pd(dppf)Cl₂ (3 mol%)

-Bu₃PPd(Ph)Br (2 mol%)
Base & Solvent K₂CO₃ in Toluene/EtOH/H₂OCsF / 18-crown-6 in Anhydrous THF
Temperature 60 °C (Minimizes C-Br activation)0 °C to 25 °C (Controls ring-walking)
Reaction Time 4 - 6 hours12 - 24 hours
Key Metric >85% Yield, >95% Chemoselectivity

= 15-30 kDa, Dispersity (Đ) < 1.3
Validation Step TLC (UV-active spot), GC-MSGPC (Linear

vs. Conversion)

References

  • Title: Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield Source: ACS Polymers Au URL: [Link]

  • Title: Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene) Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction Source: MDPI (Polymers) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Application

Synthesis of biaryl compounds with 2-Bromo-5-hydroxyphenylboronic acid

Application Note: Chemoselective Suzuki-Miyaura Assembly using 2-Bromo-5-hydroxyphenylboronic Acid Executive Summary The synthesis of complex biaryl and terphenyl scaffolds is a cornerstone of modern drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Assembly using 2-Bromo-5-hydroxyphenylboronic Acid

Executive Summary

The synthesis of complex biaryl and terphenyl scaffolds is a cornerstone of modern drug development and materials science. 2-Bromo-5-hydroxyphenylboronic acid is a highly versatile, bifunctional building block that offers three distinct vectors for functionalization: a boronic acid for standard cross-coupling, an aryl bromide for secondary coupling, and a phenolic hydroxyl group for downstream derivatization or hydrogen-bond networking.

However, the presence of both a nucleophilic boronic acid and an electrophilic aryl halide within the same molecule presents a significant chemoselectivity challenge, often leading to unwanted self-polymerization[1]. This application note details the mechanistic causality, optimization data, and self-validating protocols required to achieve perfect chemoselectivity, allowing researchers to build complex architectures iteratively[2].

Mechanistic Causality: Engineering Chemoselectivity

To prevent self-polymerization and ensure the boronic acid reacts exclusively with an external electrophile, one must exploit the intrinsic electronic and steric properties of the substrate.

In a standard Suzuki-Miyaura catalytic cycle, Palladium(0) undergoes oxidative addition into an electrophilic carbon-halogen bond. In 2-Bromo-5-hydroxyphenylboronic acid, the internal C-Br bond is highly deactivated due to the 5-hydroxyl group . Because the -OH group is positioned para to the bromide, it donates electron density into the aromatic ring via resonance (+M effect). This dramatically increases the electron density at the C2 carbon, making the C-Br bond significantly less electrophilic and retarding the rate of oxidative addition[3].

Furthermore, the bulky boronic acid group at the ortho position provides steric shielding around the bromide[4]. By introducing a highly reactive external electrophile (such as an aryl iodide) and utilizing a mild catalyst, the external oxidative addition outpaces any internal reaction, resulting in a perfectly chemoselective transmetallation and coupling[2].

MechanisticLogic Substrate 2-Bromo-5-hydroxyphenylboronic acid Boronic C1: Boronic Acid (Nucleophile) Substrate->Boronic Bromide C2: Aryl Bromide (Electrophile) Substrate->Bromide Hydroxyl C5: Hydroxyl Group (Electron Donor) Substrate->Hydroxyl Transmetal Rapid Transmetallation with External Ar-I Boronic->Transmetal OxAdd Slow Oxidative Addition (Deactivated C-Br) Bromide->OxAdd Hydroxyl->Bromide +M Effect (Para)

Electronic and steric logic dictating chemoselectivity in 2-Bromo-5-hydroxyphenylboronic acid.

Quantitative Optimization Data

The choice of catalyst and base is the primary driver of success. Highly active, electron-rich phosphine ligands (like SPhos) accelerate oxidative addition to such an extreme degree that they overcome the natural electronic deactivation of the internal C-Br bond, leading to rampant oligomerization. A standard, less reactive catalyst like


 is optimal because it respects the inherent reactivity difference between the external Ar-I and the internal deactivated Ar-Br.

Table 1: Optimization of Chemoselective Coupling Conditions

Catalyst System Base Solvent System Temp (°C) Target Biaryl Yield (%) Oligomerization (%)

|


 (5 mol%)  | 

| Toluene/EtOH/

| 80 | 88% | < 2% | |

(5 mol%) |

| Dioxane/

| 90 | 65% | 15% | |

/ SPhos |

| THF/

| 70 | 42% | 35% |

Experimental Workflow & Self-Validating Protocols

ExperimentalWorkflow Step1 1. Chemoselective Suzuki Coupling Step2 2. Phenol Protection/Triflation Step1->Step2 Intermediate Biaryl Step3 3. Secondary Cross-Coupling Step2->Step3 Activated Electrophile Product Complex Terphenyl Scaffold Step3->Product Final Assembly

Iterative three-step synthetic workflow for complex biaryl assembly.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an external aryl iodide to the C1 boronic acid while preserving the C2 bromide and C5 phenol.

Materials:

  • 2-Bromo-5-hydroxyphenylboronic acid (1.0 equiv, 10 mmol)

  • External Aryl Iodide (1.2 equiv, 12 mmol)

  • 
     (0.05 equiv, 0.5 mmol)
    
  • 
     (2.0 equiv, 20 mmol)
    
  • Degassed Toluene/Ethanol/Water (2:1:1 ratio, 0.1 M concentration)

Step-by-Step Procedure & Causality:

  • Preparation of the Biphasic System: Dissolve the boronic acid and aryl iodide in Toluene/Ethanol. Dissolve

    
     in Water. Causality: Toluene solubilizes the organics, water dissolves the inorganic base to generate the reactive boronate complex, and ethanol acts as a phase-transfer bridge to facilitate interfacial transmetallation.
    
  • Degassing: Sparge the combined mixture with Argon for 15 minutes. Causality:

    
     is highly sensitive to oxygen, which causes rapid oxidation to inactive Pd(II) species, halting the catalytic cycle.
    
  • Catalyst Addition & Heating: Add

    
     under a positive stream of Argon. Heat the mixture to 80 °C.
    
  • Self-Validating Checkpoint (2 Hours): Remove a 50 µL aliquot, partition in EtOAc/

    
    , and spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).
    
    • Validation: The starting boronic acid will streak near the baseline due to severe hydrogen bonding. The product biaryl will elute cleanly (

      
      ). Stain the plate with 
      
      
      
      ; a bright yellow spot against a purple background confirms the phenolic -OH remains intact.
  • Quenching & pH-Controlled Extraction: Once starting material is consumed, cool to room temperature. Crucial Step: Acidify the aqueous layer to pH 3 using 1M HCl before extraction. Causality: The product contains a phenol (

    
    ). In the basic reaction mixture, it exists as a water-soluble phenoxide. Failing to acidify will result in the product remaining in the aqueous waste, destroying the isolated yield.
    
  • Purification: Extract with EtOAc (3x), dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol 2: Downstream Functionalization (Triflation of the Phenol)

Objective: Convert the C5 phenol into a pseudohalide for subsequent, orthogonal cross-coupling.

Step-by-Step Procedure & Causality:

  • Dissolve the intermediate biaryl (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under Argon.

  • Add Pyridine (2.5 equiv). Causality: Pyridine acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the triflating agent.

  • Dropwise, add Trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv).
    
  • Self-Validating Checkpoint (30 Mins): Monitor via TLC. The highly polar phenolic spot will vanish, replaced by a highly non-polar triflate spot (

    
     in Hexanes/EtOAc 9:1).
    
  • Quench with saturated aqueous

    
    , extract with DCM, and concentrate. The resulting molecule now possesses an aryl bromide and an aryl triflate—two electrophiles with distinct oxidative addition rates, ready for further iterative assembly.
    

References

  • Guidechem.What are the properties and applications of 2-Bromophenylboronic acid? (Discusses self-polymerization risks and cross-coupling behavior of ortho-brominated boronic acids).
  • National Institutes of Health (NIH).Emergent Organoboron Acid Catalysts. (Provides foundational mechanistic insights into the electronic properties of substituted boronic acids).
  • ResearchGate.Convenient Synthesis of 11-Substituted 11H-Indolo[3,2-c]quinolines by Sequential Chemoselective Suzuki Reaction/Double C–N Coupling. (Demonstrates the applied chemoselective Suzuki reaction of ortho-bromophenylboronic acids).
  • Google Patents.US20130296573A1 - System for Controlling the Reactivity of Boronic Acids. (Outlines iterative Suzuki-Miyaura cross-coupling transformations using bifunctional building blocks).

Sources

Method

Application Note: High-Fidelity Synthesis of Heterocycles Using 2-Bromo-5-hydroxyphenylboronic Acid

Topic: 2-Bromo-5-hydroxyphenylboronic acid in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-hydroxyphenylboronic acid in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Trifunctional Pivot

In the landscape of modern medicinal chemistry, 2-Bromo-5-hydroxyphenylboronic acid (CAS 958646-68-9) represents a "privileged scaffold" due to its unique trifunctional architecture. Unlike standard phenylboronic acids, this building block offers three orthogonal reactive sites:

  • C1-Boronic Acid: A versatile nucleophile for Suzuki-Miyaura cross-coupling.

  • C2-Bromide: An electrophilic handle positioned ortho to the boron, enabling post-coupling cyclization (e.g., to dibenzofurans or benzoxaboroles).

  • C5-Hydroxyl: A distal nucleophile allowing for early-stage diversification (solubility tails, pharmacophores) without interfering with the core skeletal construction.

This guide details the strategic application of this reagent, focusing on chemoselective protocols for synthesizing complex heterocyclic cores.[1][2]

Chemical Profile & Strategic Reactivity
PropertySpecification
Chemical Name 2-Bromo-5-hydroxyphenylboronic acid
CAS Number 958646-68-9
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.82 g/mol
Key Feature Ortho-bromo/boron motif (Suzuki/Cyclization pivot)
Storage 2–8°C, inert atmosphere (Hygroscopic)
Reactivity Map

The following diagram illustrates the chemoselectivity hierarchy. The C5-OH is the most accessible nucleophile under mild basic conditions, while the C1-B(OH)₂ and C2-Br require transition metal catalysis.

ReactivityMap Center 2-Bromo-5-hydroxyphenylboronic acid OH_Path Path A: C5-Hydroxyl (Nucleophilic Substitution) Center->OH_Path  K2CO3, R-X (Mild Base) B_Path Path B: C1-Boronic Acid (Suzuki-Miyaura Coupling) Center->B_Path  Pd(0), Ar-I (Cross-Coupling) Br_Path Path C: C2-Bromide (Cyclization / Electrophile) Center->Br_Path  Pd(II)/Cu(I) (Intramolecular) Lib Ether Library (Solubility Tuning) OH_Path->Lib Biaryl Biaryl Scaffold (Core Construction) B_Path->Biaryl Hetero Dibenzofurans / Benzoxaboroles Br_Path->Hetero Biaryl->Hetero Sequential

Figure 1: Chemoselectivity map illustrating the three distinct reaction pathways available for scaffold diversification.

Application Protocol 1: Chemoselective O-Alkylation

Objective: To functionalize the C5-hydroxyl group before engaging the metal-sensitive boron/bromide sites. This is critical for generating Structure-Activity Relationship (SAR) libraries.

Challenge: Boronic acids can form boronate esters with alcohols. However, the phenolic OH is significantly more acidic (pKa ~10) than the boronic acid hydroxyls, allowing selective alkylation.

Protocol:

  • Dissolution: Dissolve 2-Bromo-5-hydroxyphenylboronic acid (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (1.5 equiv). Note: Avoid strong bases like NaH which might deprotonate the boronic acid or cause protodeboronation.

  • Electrophile: Add the alkyl halide (R-Br or R-I, 1.1 equiv) dropwise.

  • Reaction: Stir at RT for 4–6 hours . Monitor by LC-MS (Target mass will show the boronic acid peak).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to hydrolyze any transient boronate esters formed) and brine.

  • Outcome: 2-Bromo-5-alkoxyphenylboronic acid.

Application Protocol 2: Synthesis of Dibenzofurans via Sequential Coupling/Cyclization

Objective: To synthesize 2-substituted dibenzofurans. This workflow utilizes the "Ortho-Halo Boronic Acid" motif to first couple with an external phenol and then cyclize.

Mechanism:

  • Intermolecular Suzuki: The C1-B(OH)₂ couples with an external ortho-iodophenol (protected or unprotected).

  • Intramolecular Cyclization: The C2-Br undergoes Pd-catalyzed etherification with the pendant phenol.

Experimental Workflow

Step 1: Suzuki-Miyaura Coupling

  • Reagents:

    • Substrate: 2-Bromo-5-alkoxyphenylboronic acid (from Protocol 1).

    • Partner: 2-Iodophenol (1.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv).

    • Solvent: DME (Dimethoxyethane).

  • Procedure:

    • Degas DME/Water mixture with nitrogen for 15 mins.

    • Add reagents and heat to 80°C for 12 hours .

    • Critical Check: Ensure complete consumption of the iodide. The internal C2-Br is less reactive than the external C-I bond of the partner, preventing self-polymerization [1].

Step 2: One-Pot Cyclization (Cascade)

  • If the partner is a free phenol, the basic conditions of the Suzuki coupling may drive cyclization spontaneously.

  • If cyclization is incomplete, add CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) to the crude mixture and heat to 110°C (DMF may be added as a co-solvent).

  • Mechanism: Intramolecular Ullmann-type C-O bond formation displacing the C2-Bromide.

DibenzofuranSynthesis Start 2-Bromo-5-hydroxyphenylboronic acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 80°C) Selectivity: I > Br Start->Step1 Partner Partner: 2-Iodophenol Partner->Step1 Intermed Intermediate: Biaryl (Contains C2-Br and 2'-OH) Step1->Intermed Step2 Step 2: Cyclization (Intramolecular C-O Bond) Displacement of Br Intermed->Step2 Product Final Product: 2-Hydroxydibenzofuran derivative Step2->Product

Figure 2: Sequential workflow for the synthesis of dibenzofuran scaffolds using the 2-bromo-5-hydroxyphenylboronic acid building block.

Expert Tips & Troubleshooting
IssueRoot CauseSolution
Protodeboronation Ortho-substituents (like Br) destabilize the C-B bond under basic heating.Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible. Lower temp to 60°C.
Homocoupling Reaction of C1-B with C2-Br of another molecule.[3]Ensure the external electrophile (e.g., Ar-I) is more reactive than the internal Ar-Br. Use slow addition of the boronic acid.
Incomplete Cyclization Steric hindrance or insufficient base strength.Switch to a specialized catalyst for the second step (e.g., Pd(OAc)₂/XPhos or CuI/Picolinic acid).
References
  • Suzuki-Miyaura Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] Link

  • Benzofuran Synthesis: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[5] Link

  • Boronic Acid Properties: Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Link

  • Compound Data: 2-Bromo-5-hydroxyphenylboronic acid (CAS 958646-68-9).[6][7][8] BLD Pharm Product Page.[7][8] Link

Sources

Application

Applications of 2-Bromo-5-hydroxyphenylboronic acid in medicinal chemistry

Application Note: Strategic Utilization of 2-Bromo-5-hydroxyphenylboronic Acid in Medicinal Chemistry Executive Summary 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9) is a high-value trifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-5-hydroxyphenylboronic Acid in Medicinal Chemistry

Executive Summary

2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9) is a high-value trifunctional building block that allows medicinal chemists to access complex biaryl scaffolds with precise regiochemical control.[1][2] Unlike simple phenylboronic acids, this scaffold presents three distinct reactive handles:

  • C1-Boronic Acid: A latent nucleophile for Suzuki-Miyaura cross-coupling.[1][2]

  • C2-Bromide: A sterically hindered electrophile, retained during the first coupling to serve as a handle for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).[1][2]

  • C5-Phenol: A nucleophilic handle for installing solubilizing groups, linkers, or pharmacophores.[1]

This guide provides field-proven protocols for handling this "ortho-halo" boronic acid, addressing specific stability challenges and chemoselectivity issues to maximize yield and purity in drug discovery campaigns.

Chemical Profile & Stability

PropertySpecification
CAS Number 958646-68-9
Formula C₆H₆BBrO₃
MW 216.82 g/mol
Appearance White to off-white powder
Storage 2–8°C, Hygroscopic.[1][2] Store under inert gas (Argon/Nitrogen).
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water.
Stability Risk Protodeboronation: The presence of the ortho-bromo group accelerates hydrolytic deboronation under acidic or high-temperature aqueous basic conditions.[1][2]

Strategic Synthetic Workflow

The primary utility of this compound lies in its ability to undergo sequential functionalization . The "Expertise" in using this reagent comes from managing the reactivity order: OH > B(OH)₂ > Br .

Mechanism of Action: Chemoselectivity

In a standard Suzuki coupling, the boronic acid (C1) is transmetalated onto the palladium center. The C2-Bromide is theoretically an electrophile, but oxidative addition of Pd(0) into the C2-Br bond is significantly slower than the transmetalation of the C1-boronate due to steric hindrance and the electronic nature of the boronic acid.[1][2] Therefore, by choosing a highly reactive external electrophile (e.g., Aryl Iodide), one can exclusively couple at C1 while leaving the C2-Br intact.

Visualizing the Workflow (DOT Diagram)

ReactionWorkflow cluster_legend Logic Gate Start 2-Bromo-5-hydroxyphenyl- boronic acid Step1 Step 1: Phenol Protection (TBS/Bn/MOM) Start->Step1 Mild Base, R-X Step2 Step 2: Chemoselective Suzuki Coupling (C1) Step1->Step2 Pd(dppf)Cl2, Ar-I (Retains C2-Br) Step3 Step 3: Diversification at C2 (Amination/Coupling) Step2->Step3 Functionalize Br Product Final Biaryl Scaffold Step3->Product Deprotection Key C1 reacts before C2 due to steric/electronic bias

Caption: Sequential functionalization logic. The C2-Bromide is preserved during the initial C1-Suzuki coupling, allowing for late-stage diversification.[1][2]

Detailed Experimental Protocols

Protocol A: Protection of the C5-Hydroxyl Group

Rationale: The free phenol can poison sensitive catalysts and interfere with base-mediated mechanisms.[1][2] Protecting it as a silyl ether (TBS) or benzyl ether (Bn) is recommended before boronic acid coupling.

Materials:

  • 2-Bromo-5-hydroxyphenylboronic acid (1.0 eq)[1][2]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)[1][2]

  • Imidazole (2.5 eq)

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve the boronic acid in anhydrous DMF.

  • Addition: Add imidazole in one portion. The solution may warm slightly.

  • Protection: Add TBSCl portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO₄; the product will not stain as intensely as the free phenol).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/imidazole), and 1x with brine. Dry over Na₂SO₄ and concentrate.

    • Note: The boronic acid moiety is robust enough to survive this mild protection, but avoid acidic washes which might cause deboronation.

Protocol B: Chemoselective Suzuki Coupling (C1-Selective)

Rationale: To couple the boronic acid while retaining the ortho-bromide, we use a catalyst system with a high rate of oxidative addition for the partner halide (Ar-I) and mild thermal conditions to prevent C2-Br activation.[1][2]

Materials:

  • Protected Boronic Acid (from Protocol A) (1.1 eq)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.0 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%)

    • Why: Bidentate ligands like dppf prevent "ring-walking" and stabilize the metal center, reducing dehalogenation side reactions.[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Setup: Charge a reaction vial with the Aryl Iodide, Protected Boronic Acid, and Pd(dppf)Cl₂.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃ via syringe.

  • Reaction: Heat to 60–70°C .

    • Critical Control Point:Do not exceed 80°C. Higher temperatures increase the risk of the Pd catalyst inserting into the sterically hindered C2-Br bond, leading to oligomerization or hydrodehalogenation.[1]

  • Monitoring: Monitor by LC-MS. Look for the mass of [Ar-Ar'-Br]. If you see dimers of the boronic acid (homocoupling), reduce the amount of oxygen in the system.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica flash chromatography.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 2-bromo-5-hydroxy motif is a bioisostere for various hinge-binding regions.

  • Application: After coupling the boronic acid to a heteroaryl core (e.g., pyrimidine), the C5-OH can be deprotected and alkylated with a solubilizing tail (e.g., morpholine-ethoxy chain).

  • Advantage: The C2-Br allows for the late-stage introduction of a "gatekeeper" residue or a hydrophobic group to tune selectivity.[1][2]

PROTAC Linker Attachment
  • Strategy: Use the C5-OH as the attachment point for the PROTAC linker (PEG/alkyl chain).[1][2]

  • Workflow:

    • Perform Suzuki coupling at C1 to attach the E3 ligase ligand (e.g., Cereblon binder).

    • Use the C2-Br to attach the Warhead (Target Protein binder) via a rigid spacer.[1][2]

    • The C5-OH remains available to fine-tune physicochemical properties (logD).[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Deboronation) Reaction temperature too high or pH too basic.[1][2]Switch base to K₃PO₄ or CsF (anhydrous conditions). Lower temp to 50°C.
Homocoupling (Ar-Ar) Oxygen presence in solvent.[1][2]Vigorously degas solvents (sparge with Ar for 20 min).
C2-Bromide Loss Catalyst too active (e.g., SPhos, XPhos).Use less electron-rich ligands like dppf or PPh₃.[1][2] Avoid Buchwald precatalysts for this specific step.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: Royal Society of Chemistry (RSC) Advances, 2024.
    • URL:[Link]

  • Stability of Boronic Acids

    • Title: Improving the oxidative stability of boronic acids through stereoelectronic effects.[4]

    • Source: Proceedings of the National Academy of Sciences (PNAS), 2021.[4]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Bromo-5-hydroxyphenylboronic acid (CAS 958646-68-9) Product Page.[1][2][5]

    • Source: AK Scientific Catalog.[2]

Sources

Method

2-Bromo-5-hydroxyphenylboronic acid as a building block for organic electronics

Strategic Utilization of Orthogonal Functionality for Conjugated Scaffolds Executive Summary & Strategic Rationale In the precise architecture of organic semiconductors, 2-Bromo-5-hydroxyphenylboronic acid represents a "...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of Orthogonal Functionality for Conjugated Scaffolds

Executive Summary & Strategic Rationale

In the precise architecture of organic semiconductors, 2-Bromo-5-hydroxyphenylboronic acid represents a "Gateway Scaffold"—a trifunctional building block that solves the two most persistent challenges in organic electronics: solubility and molecular geometry control .

Unlike standard para-substituted monomers used for linear Poly(p-phenylene) (PPP), this ortho-substituted monomer (Br at C2, B at C1) introduces a steric twist, preventing π-stacking aggregation that typically quenches luminescence in OLEDs. Furthermore, the C5-hydroxyl group provides a dedicated "anchor point" for solubility engineering without disrupting the electronic conjugation path.

This guide details the protocols for transforming this raw building block into high-performance materials via two divergent pathways:

  • Solubility Engineering: Synthesis of solution-processable poly(phenylene) derivatives.

  • Core Fusion: Construction of Dibenzo[b,d]furan scaffolds for high-triplet-energy OLED hosts.

Strategic Design: The Orthogonal Triad

The molecule features three chemically distinct sites, allowing for sequential, non-interfering transformations.

  • Site A (C1-Boronic Acid): The nucleophilic coupling partner. Protected by equilibrium with boroxine anhydride, activated by base.

  • Site B (C2-Bromine): The electrophilic coupling partner. Sterically hindered, requiring specialized phosphine ligands (e.g., S-Phos) for efficient oxidative addition.

  • Site C (C5-Hydroxyl): The solubility handle.[1] It is electronically coupled to the ring but chemically orthogonal to the Pd-catalyzed cycle if alkylated first.

Figure 1: Divergent synthetic pathways for 2-Bromo-5-hydroxyphenylboronic acid. The primary route (Green) focuses on polymer synthesis, while the secondary route (Red) targets fused-ring small molecules.

Application Note: Synthesis of Solubilized Poly(phenylene)s

Context: Unsubstituted poly(phenylene) is an insoluble "brick dust" useless for device fabrication. By attaching a 2-ethylhexyl or octyl chain to the C5-hydroxyl group before polymerization, we create a material that can be spin-coated into uniform amorphous films.

Phase 1: Monomer Functionalization (The "Anchor" Step)

Objective: Mask the acidic phenol to prevent catalyst poisoning and introduce solubility.

Reagents:

  • 2-Bromo-5-hydroxyphenylboronic acid (1.0 eq)[2]

  • 2-Ethylhexyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous)

Protocol:

  • Dissolve the boronic acid in DMF (0.5 M concentration) under Nitrogen.

  • Add

    
     and stir at 60°C for 30 mins to generate the phenoxide.
    
  • Add 2-ethylhexyl bromide dropwise.

  • Heat to 90°C for 12 hours.

  • Critical Workup: The boronic acid group is amphoteric. Acidify carefully to pH 5-6 with 1M HCl during extraction to keep the B(OH)2 group neutral (avoiding boronate salt loss in water).

  • Recrystallize from Hexane/Ethyl Acetate. Target Purity: >99.5% (HPLC) . Impurities >0.5% will terminate polymerization early.

Phase 2: Sterically Demanding Suzuki Polycondensation

Objective: Polymerize the sterically hindered ortho-bromo monomer. Standard


 often fails here due to the steric bulk of the bromine at C2 relative to the boron at C1. We use a Buchwald-type catalyst system.

Reagents:

  • Functionalized Monomer (from Phase 1)

  • Catalyst:

    
     (1.5 mol%) + S-Phos (3.0 mol%)
    
    • Why S-Phos? This electron-rich, bulky ligand facilitates oxidative addition into the hindered Ar-Br bond and promotes reductive elimination.

  • Base:

    
     (20% aq) or 
    
    
    
    (2M aq).
  • Solvent: Toluene/Dioxane (3:1).

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 2-neck Schlenk flask. Cycle vacuum/Argon 3 times.

  • Loading: Add Monomer (1.0 mmol),

    
     (13.7 mg), and S-Phos (12.3 mg) against a counter-flow of Argon.
    
  • Solvent Degassing: In a separate flask, sparge the Toluene/Dioxane mix with Argon for 45 minutes. Oxygen is the primary cause of low molecular weight.

  • Initiation: Cannulate solvents into the reaction flask. Add the degassed aqueous base.

  • Polymerization: Heat to 100°C vigorously stirring (1000 rpm). The biphasic mixture requires high shear for phase transfer.

  • Timecourse: Run for 48-72 hours. Viscosity should increase visibly.

  • End-Capping (Crucial):

    • Add phenylboronic acid (excess) -> Stir 4h (Caps Br ends).

    • Add bromobenzene (excess) -> Stir 4h (Caps Boron ends).

    • Reasoning: Uncapped ends act as charge traps in OLED devices, reducing efficiency.

  • Purification: Precipitate into acidic Methanol. Soxhlet extract with Acetone (removes oligomers) then Hexane. Dissolve residue in Chloroform and re-precipitate.

Characterization & QC Criteria

For organic electronics, purity is paramount.

MetricMethodAcceptance CriteriaImpact on Device
Monomer Purity HPLC (254 nm)>99.8%<99% leads to low Degree of Polymerization (DP).
Halogen Content Elemental Analysis<10 ppm (in polymer)Residual Br acts as a non-radiative recombination center.
Molecular Weight GPC (vs PS std)Mn > 15 kDa, PDI < 2.5Low Mn results in poor film formation and crystallization.
Pd Residue ICP-MS<50 ppmPd nanoparticles cause short circuits in thin films.
Advanced Workflow: Benzofuran Synthesis (OLED Hosts)

For researchers targeting Triangulene or Dibenzo[b,d]furan cores, the C5-OH and C2-Br allow for a Pd-catalyzed intramolecular cyclization.

Mechanism:

  • Suzuki Coupling: React 2-Bromo-5-hydroxyphenylboronic acid with a 2-halophenol.

  • Double Cyclization: The resulting biaryl-diol can be dehydrated (acid catalyzed) or cyclized via C-H activation to form fused ladder-type cores.

  • Result: These fused cores exhibit high Triplet Energy (

    
    ), making them ideal hosts for blue phosphorescent emitters.
    

Figure 2: Synthesis of fused-ring semiconductors using the target molecule as a precursor.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Schlüter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Ullah, I., et al. (2023).[1] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Pharmaceuticals, 16(9), 1265. Link

  • ChemicalBook. (2025). 2-Bromo-5-hydroxyphenylboronic acid Product Properties and CAS 958646-68-9 Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling reaction conditions for 2-Bromo-5-hydroxyphenylboronic acid

Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-hydroxyphenylboronic Acid Status: Active Subject: Optimization & Troubleshooting Guide Applicable Molecule: 2-Bromo-5-hydroxyphenylboronic acid (and relate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-hydroxyphenylboronic Acid

Status: Active Subject: Optimization & Troubleshooting Guide Applicable Molecule: 2-Bromo-5-hydroxyphenylboronic acid (and related bifunctional halo-arylboronic acids) User Level: Advanced / Research

Part 1: The "Bifunctional Paradox" (Executive Summary)

You are working with a molecule that is chemically "schizophrenic." 2-Bromo-5-hydroxyphenylboronic acid contains both the nucleophile (boronic acid) and the electrophile (bromide) required for a Suzuki reaction, alongside an acidic phenol group.

If you simply mix this with a palladium catalyst and base, you will not get a clean single product; you will likely get poly(phenylene) oligomers via self-coupling.

Critical Success Factors:

  • Selectivity Control: You must force the reaction to occur only at the desired site (Boron or Bromine) by choosing a coupling partner with significantly higher reactivity.

  • Phenol Management: The free hydroxyl group (

    
    ) will consume base and can coordinate to Palladium, poisoning the catalyst.
    
  • Protodeboronation: The ortho-bromo substituent destabilizes the C-B bond, making the boronic acid prone to hydrolysis (falling off the ring) before it can react.

Part 2: Diagnostic & Decision Logic

Before proceeding, verify your reaction intent using the decision tree below. This substrate behaves differently depending on whether you are using it as the Nucleophile (reacting the B site) or the Electrophile (reacting the Br site).

ReactionLogic Start What is your Target? Q1 Coupling the B(OH)2 end (Retaining the Br) Start->Q1 Scenario A Q2 Coupling the Br end (Retaining the B) Start->Q2 Scenario B A_Risk RISK: Self-Coupling (Internal Br reacts) Q1->A_Risk B_Risk RISK: Polymerization (Internal B reacts) Q2->B_Risk A_Sol SOLUTION: Use Aryl-Iodide (I >> Br reactivity) A_Risk->A_Sol B_Sol SOLUTION: Impossible directly. Must protect B(OH)2 as MIDA/Pinacol OR use massive excess of partner. B_Risk->B_Sol

Figure 1: Strategic decision tree for bifunctional substrates. Attempting Scenario B without protection is the most common cause of failure.

Part 3: Troubleshooting & Optimization (Q&A)

Q1: Why is my reaction turning into a black tar/solid instead of the product?

Diagnosis: You are likely experiencing uncontrolled oligomerization . Because your substrate contains both Br and B(OH)2, it acts as a monomer. If you are trying to couple it with an external Aryl-Bromide, the catalyst cannot distinguish between the external Br and the internal Br. The Fix:

  • Switch Electrophiles: Use an Aryl-Iodide or Aryl-Triflate as your coupling partner. Oxidative addition to Pd is much faster for I/OTf than for Br. This kinetic difference ensures the catalyst reacts with your partner, not your substrate's bromine.

  • Ligand Choice: Use a ligand like XPhos or SPhos . These accelerate the cycle, favoring the cross-coupling over the slower self-coupling.

Q2: I see the starting material disappearing, but I only get deboronated product (3-bromophenol). Why?

Diagnosis: Protodeboronation . The bromine atom at the ortho position (relative to Boron) creates steric strain. To relieve this, the molecule hydrolyzes the C-B bond, replacing it with Hydrogen.[1] This is accelerated by strong bases and high temperatures. The Fix:

  • Lower the Base Strength: Switch from

    
     or 
    
    
    
    to
    
    
    or
    
    
    .
  • Reduce Water: While Suzuki requires some water, too much promotes hydrolysis. Use a 10:1 ratio of Solvent:Water rather than 1:1.

  • Increase Catalyst Loading: You need the coupling rate (

    
    ) to be faster than the decomposition rate (
    
    
    
    ). Increase Pd loading to 3–5 mol%.
Q3: Do I need to protect the phenol (-OH) group?

Diagnosis: Not necessarily, but free phenols consume base. The Fix:

  • Stoichiometry: You must add enough base to deprotonate the phenol plus activate the boronic acid. Use at least 3.5 equivalents of base .

  • Ligand Selection: Free phenoxides can coordinate to Palladium, forming unreactive "Pd-alkoxide" resting states. Bulky biaryl phosphine ligands (Buchwald ligands like SPhos ) prevent this coordination effectively.

Part 4: Recommended Experimental Protocols

Protocol A: Selective Coupling of the Boron Terminus

Use this when you want to attach the Boron end to an external Aryl Iodide.

ParameterRecommendationRationale
Partner Aryl-Iodide (1.0 eq) Must be more reactive than the internal Br.
Substrate 2-Bromo-5-hydroxyphenylboronic acid (1.1 eq)Slight excess to account for deboronation.
Catalyst Pd(OAc)2 (2 mol%) + SPhos (4 mol%) SPhos is highly active for hindered/unprotected substrates [1].
Base K3PO4 (3.5 eq) Mild enough to prevent deboronation; handles phenol acidity.
Solvent Toluene / Water (10:1)Biphasic system works well with SPhos.
Temp 60°C - 80°CKeep as low as possible to prevent polymerization.

Step-by-Step:

  • Charge a vial with Aryl-Iodide (1.0 mmol), Substrate (1.1 mmol),

    
     (4.5 mg), SPhos (16 mg), and 
    
    
    
    (742 mg).
  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Stir vigorously at 60°C. Monitor by HPLC/LCMS after 2 hours.

    • Note: If self-coupling (dimer) is observed, lower temperature to 40°C and switch solvent to THF.

Protocol B: Selective Coupling of the Bromine Terminus

Use this when you want to attach the Bromine end to an external Boronic Acid.

CRITICAL WARNING: You cannot perform this reaction directly on 2-Bromo-5-hydroxyphenylboronic acid. The internal


 will interfere. You must  protect the boron first.

Workflow:

  • Protection: Convert 2-Bromo-5-hydroxyphenylboronic acid to the MIDA Boronate or Pinacol Ester . (MIDA is preferred for stability).

  • Coupling:

    • Substrate: Protected-Substrate (1.0 eq).

    • Partner: External Aryl-Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (3 mol%).

    • Base:

      
       (3.0 eq).
      
    • Solvent: Dioxane / Water (4:1).

    • Temp: 90°C.

  • Deprotection: Hydrolyze the MIDA/Pinacol group after the coupling is complete to regenerate the boronic acid (if needed).

Part 5: Mechanistic Visualization

The following diagram illustrates the competitive pathways active in your reaction flask.

Mechanism Substrate 2-Bromo-5-hydroxy- phenylboronic acid Debor Pathway 1: Protodeboronation (Loss of B) Substrate->Debor Promoted by Ortho-Br & High pH Self Pathway 2: Self-Coupling (Polymerization) Substrate->Self Promoted by Slow Partner & Eq. Reactivity Cross Pathway 3: Desired Cross-Coupling (Target Product) Substrate->Cross Promoted by Ar-I Partner & SPhos Ligand Waste1 3-Bromophenol (Dead End) Debor->Waste1 Waste2 Oligomers (Black Tar) Self->Waste2 Success Biaryl Product Cross->Success

Figure 2: Competitive pathways. Optimization aims to maximize Pathway 3 while suppressing 1 and 2.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[2] Suzuki-Miyaura Cross-Coupling of Unprotected Halophenols. Current Organic Synthesis, 6(3). (Context: Validates use of SPhos/K3PO4 for unprotected phenols).

  • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. (Context: Mechanisms of deboronation in ortho-substituted boronic acids).

  • Knochel, P., et al. (2002). Functionalized Polymeric Organometallics. Angewandte Chemie, 41(2). (Context: Handling bifunctional monomers).

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Context: Buchwald precatalysts for unstable substrates).

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-Hydroxyphenylboronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9).

This molecule is a highly versatile but challenging "trifunctional" building block. It contains an electrophile (aryl bromide), a nucleophile (boronic acid), and a reactive, electron-donating handle (phenol). Because of this structural density, standard Suzuki-Miyaura coupling conditions often lead to a cascade of side reactions rather than the desired cross-coupled product.

Mechanistic Overview of Side Reactions

Before altering your reaction conditions, it is critical to understand the causality behind the byproducts you are observing. The diagram below illustrates the competing pathways intrinsic to this specific molecule.

G SM 2-Bromo-5-hydroxyphenylboronic acid (AB Monomer) Oligomerization Poly(phenylene) Oligomers (Self-Condensation) SM->Oligomerization Pd(0), Base (Unprotected) Protodeboronation 4-Bromophenol (Protodeboronation) SM->Protodeboronation Base / H2O Homocoupling Symmetrical Biphenyl (Homocoupling) SM->Homocoupling Pd(II) / O2 Desired Desired Cross-Product SM->Desired Controlled Conditions

Caption: Mechanistic pathways of common side reactions in Suzuki coupling.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing a complex mixture of high-molecular-weight species. Why is my reaction forming a tar-like substance? The Causality: 2-Bromo-5-hydroxyphenylboronic acid is an "AB-type" monomer. Because it possesses both the necessary halide and boronic acid for a Suzuki coupling, exposing it to Palladium and base triggers rapid intermolecular self-condensation, resulting in poly(phenylene) oligomers. The Solution: You must differentiate the reactive sites. If you intend to react the aryl bromide with an external boronic acid, you must first mask your starting material's boronic acid as a MIDA boronate. MIDA boronates are completely inert to anhydrous Suzuki conditions, allowing the bromide to react cleanly[1].

Q2: My LC-MS shows a massive peak at m/z 171. Why is my boronic acid degrading into 4-bromophenol? The Causality: This is protodeboronation , the hydrolytic cleavage of the carbon-boron bond. In the presence of aqueous bases, the boronic acid forms a tetrahedral boronate anion. This intermediate weakens the adjacent C-B bond, making it highly susceptible to protonolysis by water, as detailed in the [2]. Furthermore, the electron-donating nature of the unprotected phenol accelerates this cleavage[3]. The Solution: Eliminate water and reduce base strength. Switch to anhydrous conditions using a non-nucleophilic base (e.g., anhydrous K₃PO₄ or Cs₂CO₃ in toluene or dioxane)[4].

Q3: I am seeing a symmetrical biphenyl byproduct. How do I suppress homocoupling? The Causality: Homocoupling occurs when two boronic acid molecules transmetalate onto a single Palladium(II) center, followed by reductive elimination. This pathway is heavily accelerated by adventitious oxygen, which reoxidizes the active Pd(0) catalyst back to a peroxo-Pd(II) complex, driving a continuous catalytic homocoupling cycle[2]. The Solution: Oxygen must be rigorously excluded. Use the freeze-pump-thaw method to degas solvents. Additionally, starting with a true Pd(0) source like Pd₂(dba)₃ rather than a Pd(II) precatalyst like Pd(OAc)₂ prevents the initial stoichiometric homocoupling required to reduce Pd(II) to Pd(0)[1].

Q4: The cross-coupling yield is extremely low, and starting material is recovered. Is the unprotected hydroxyl group interfering? The Causality: Yes. The phenol group (pKa ~9.5) is easily deprotonated by standard Suzuki bases (like K₂CO₃, pKa ~10.3). The resulting phenoxide anion pushes massive electron density into the aromatic ring. This heavily deactivates the adjacent C-Br bond toward oxidative addition by the Pd(0) catalyst. The phenoxide can also coordinate directly to the palladium center, poisoning the catalyst. The Solution: Employ highly active, electron-rich Buchwald ligands (e.g., SPhos) that can force oxidative addition even on deactivated, electron-rich arenes[4]. Alternatively, protect the phenol as a benzyl ether (OBn) prior to coupling.

Section 2: Troubleshooting Logic Tree

G Start Analyze Reaction Byproducts Q1 Are Oligomers present? Start->Q1 Q2 Is 4-Bromophenol present? Q1->Q2 No Sol1 Protect Boronic Acid (e.g., MIDA Boronate) Q1->Sol1 Yes Q3 Is Homocoupling present? Q2->Q3 No Sol2 Use Anhydrous Solvent Reduce Base Strength Q2->Sol2 Yes Sol3 Strictly Degas Solvents Ensure Pd(0) Catalyst Q3->Sol3 Yes

Caption: Troubleshooting logic tree for identifying and resolving side reactions.

Section 3: Quantitative Impact of Reaction Conditions

The table below summarizes how specific experimental adjustments impact the product distribution when attempting to cross-couple 2-Bromo-5-hydroxyphenylboronic acid with an external aryl iodide.

Reaction ConditionDesired Product (%)Oligomers (%)Protodeboronation (%)Homocoupling (%)
Standard (K₂CO₃, H₂O/Dioxane, Pd(PPh₃)₄, Air)15%50%25%10%
Degassed (Argon sparge, 30 min)25%55%18%<2%
Anhydrous (K₃PO₄, Toluene, Degassed)35%50%<5%<2%
Boronic Acid Protected (MIDA) + SPhos Ligand88% <2% <2% <2%
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints so you can verify the success of each step in real-time.

Protocol A: Phenol Protection Strategy (O-Benzylation)

Objective: Mask the acidic and electron-donating phenol group to restore normal reactivity of the aryl bromide and prevent catalyst poisoning.

  • Deprotonation: Dissolve 2-Bromo-5-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ selectively deprotonates the phenol without degrading the boronic acid.

    • Validation Checkpoint: The solution will turn a distinct, bright yellow color, confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq) to the stirring solution.

    • Causality: Benzyl bromide rapidly traps the phenoxide, forming a stable ether that cannot coordinate to palladium.

    • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.1, stains dark with KMnO₄) will be completely replaced by a new, less polar spot (Rf ~0.5) within 2 hours.

  • Isolation: Quench the reaction with ice water to precipitate the product.

    • Validation Checkpoint: A white to off-white solid should crash out. Filter and dry. ¹H-NMR will show a new singlet at ~5.1 ppm, confirming the presence of the benzyl -CH₂- protons.

Protocol B: Optimized Cross-Coupling (Using MIDA-Protected Monomer)

Objective: Achieve targeted C-C bond formation at the aryl bromide site while completely suppressing oligomerization and protodeboronation.

  • Catalyst Pre-activation: In a flame-dried Schlenk flask, combine Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

    • Causality: SPhos is a highly electron-rich Buchwald ligand that forces oxidative addition into electron-rich aryl bromides[4].

    • Validation Checkpoint: Upon adding 2 mL of anhydrous toluene, the solution will transition from a deep purple (Pd₂(dba)₃) to a reddish-orange hue, indicating the formation of the active L₂Pd(0) species.

  • Reagent Loading & Degassing: Add the MIDA-protected 2-Bromo-5-hydroxyphenylboronic acid (1.0 eq), the coupling partner (1.2 eq), and anhydrous K₃PO₄ (2.0 eq) in anhydrous Toluene.

    • Causality: Anhydrous K₃PO₄ facilitates transmetalation but avoids the hydrolytic cleavage of the C-B bond.

    • Validation Checkpoint: Perform three freeze-pump-thaw cycles. The absolute absence of bubbling upon thawing under static vacuum confirms complete oxygen removal, preventing homocoupling.

  • Reaction Execution & Monitoring: Heat the mixture to 90°C.

    • Validation Checkpoint: After 3 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the product mass. If m/z 171 (4-bromophenol) appears, trace water has breached your system.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Purification of products from 2-Bromo-5-hydroxyphenylboronic acid reactions

Welcome to the Technical Support Center for Boronic Acid Chemistry. Subject: Purification of products derived from 2-Bromo-5-hydroxyphenylboronic acid (CAS: 58469-42-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Chemistry.

Subject: Purification of products derived from 2-Bromo-5-hydroxyphenylboronic acid (CAS: 58469-42-0). Ticket ID: TECH-SUZUKI-OH-BR Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

Working with 2-Bromo-5-hydroxyphenylboronic acid presents a unique "double-edged" challenge in purification. You are dealing with a molecule that is both amphiphilic (due to the hydrophilic boronic acid/hydroxyl groups and the lipophilic aryl core) and reactive (the ortho-bromo substituent destabilizes the C-B bond).

The products resulting from this reagent—typically functionalized biaryl phenols —often suffer from three specific contaminants:

  • Protodeboronated byproducts (due to the instability of the 2-bromo-arylboronate species).

  • Palladium residues (which bind tightly to the phenolic oxygen).

  • Boroxine oligomers (dehydrated trimers that smear on chromatography).

This guide abandons generic advice to focus on the specific physicochemical behavior of this scaffold.

Module 1: The Stability Profile (Input Control)

Before purification, you must understand what you are purifying against. The 2-bromo substituent exerts steric strain and electronic effects that accelerate protodeboronation (the replacement of the boron group with a proton) under basic conditions.

The Mechanism of Failure: In the presence of base (standard Suzuki conditions), the boronic acid forms a boronate anion. The ortho-bromine facilitates the hydrolytic cleavage of the C-B bond, releasing the boron moiety and leaving you with a de-boronated impurity (a simple bromophenol derivative).

Protodeboronation SM 2-Bromo-5-hydroxy phenylboronic acid Boronate Boronate Anion (Activated Species) SM->Boronate + Base (OH-) Product Desired Biaryl Product (Suzuki Coupling) Boronate->Product + Pd(0), Ar-X (Cross-Coupling) Impurity Protodeboronated Impurity (3-Bromophenol deriv.) Boronate->Impurity + H2O (Hydrolysis/Side Rxn)

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. The ortho-bromo group accelerates the red pathway.

Module 2: The "pH Swing" Extraction Protocol

Standard extractions often fail because the product (a phenol) and the impurities (boronic acids) have overlapping solubility profiles. We utilize the acidity of the phenolic proton (


) to separate it from neutral non-polar impurities.

Q: My product is stuck in the aqueous phase, or I have an emulsion. How do I extract it?

A: The "pH Swing" Method. Do not simply "wash with water." You must actively manipulate the ionization state of the phenol.

StepActionChemical Logic
1. Quench Dilute reaction with 1M HCl until pH < 2.Protonates the phenolate (Ar-O⁻

Ar-OH) and breaks up boronate complexes.
2. Extract Extract 3x with EtOAc or MTBE .The neutral phenol moves to the organic phase. Boric acid remains in water.
3. Wash Wash organic layer with Brine .Breaks emulsions common with amphiphilic phenols.
4. Strip Do NOT wash with NaOH/NaHCO₃ yet. High pH will pull your phenolic product back into the water.

Critical Troubleshooting:

  • Issue: "I still see boronic acid in my organic layer."

  • Solution: Boronic acids are amphiphilic. To remove unreacted starting material, treat the crude organic phase with 10% aqueous sorbitol or mannitol . The diol forms a water-soluble complex with the boron, pulling it into the aqueous phase while leaving your phenolic product in the organic layer.

Module 3: Palladium Removal (The "Sticky" Catalyst)

Phenolic products are notorious for coordinating Palladium (Pd), leading to dark-colored products and failed elemental analysis. Standard Celite filtration is often insufficient.

Q: My product is grey/brown after column chromatography. How do I remove the Pd?

A: Thiol-Modified Silica or Chelation. Because the phenolic oxygen acts as a ligand for Pd, you need a stronger ligand to displace it.

Protocol A: The Scavenger Resin (Recommended)

  • Dissolve crude product in THF/MeOH (10:1).

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent) at 20-50 wt% relative to the crude mass.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm PTFE filter.

  • Concentrate.[1][2]

Protocol B: The "Dithiocarbamate" Wash (Low Cost)

  • Dissolve product in EtOAc.

  • Wash with a 5% aqueous solution of Sodium Diethyldithiocarbamate .

  • The Pd forms a complex with the dithiocarbamate (often yellow/orange) which partitions into the organic phase? Correction: The complex usually precipitates or stays in the organic.

    • Refined Step: Actually, water-soluble scavengers (like N-acetylcysteine) are better for liquid-liquid extraction.

    • Revised Step 2: Wash with 0.5M aqueous N-Acetylcysteine (adjusted to pH 7). The Pd moves to the aqueous phase.[3][4]

Module 4: Flash Chromatography Strategy

Q: My product streaks on the TLC plate and elutes as a broad band. Why?

A: Phenolic Tailing and Boroxine Equilibrium. Phenols interact with the silanols on silica gel, causing tailing. Additionally, any residual boronic acid exists in equilibrium with its trimeric anhydride (boroxine), causing "ghost peaks."

The "Acidic Polish" Eluent System: You must suppress the ionization of the phenol on the silica surface.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .

    • Why: The acetic acid keeps the phenol protonated, sharpening the peak shape significantly.

  • Alternative: DCM : Methanol (95:5) for very polar biaryls.

Visualizing the Workflow:

PurificationWorkflow Reaction Crude Reaction Mixture (Suzuki Coupling) Quench Acidic Quench (pH < 2) 1M HCl Reaction->Quench Extraction Extraction (EtOAc) + Sorbitol Wash (Optional) Quench->Extraction Separates Boric Acid Scavenging Pd Scavenging (Thiol Resin / N-Acetylcysteine) Extraction->Scavenging Removes Pd Chromatography Flash Chromatography Hex/EtOAc + 1% AcOH Scavenging->Chromatography Removes Organics Final Pure Biaryl Phenol Chromatography->Final

Figure 2: Optimized purification workflow for phenolic biaryls.

FAQ: Specific Troubleshooting Scenarios

Q1: I isolated the product, but the NMR shows a messy baseline in the aromatic region.

  • Diagnosis: This is likely Boroxine formation from residual starting material or Rotamers .

  • Test: Run the NMR with a drop of

    
     added to the tube.
    
    • If peaks sharpen or disappear (exchangeable protons), it confirms the presence of boronic acid species or H-bonding aggregates.

    • If the product is bulky (ortho-substituted), you may have atropisomers (hindered rotation). Heat the NMR tube to 50°C; if peaks coalesce, it is rotameric.

Q2: The yield is lower than expected. Where did it go?

  • Diagnosis: Check the aqueous layer from your extraction.[3]

  • Reason: If your biaryl product has additional polar groups (e.g., pyridine, amino), the 5-hydroxyl group might make it water-soluble at neutral pH.

  • Fix: Adjust the aqueous layer to the isoelectric point (usually pH 6-7 for aminophenols) and re-extract with n-Butanol or DCM/iPrOH (3:1).

Q3: Can I use crystallization instead of chromatography?

  • Answer: Yes, but be careful.

  • Method: Phenolic biaryls often crystallize well from non-polar solvents (Hexane/DCM) if they are pure enough. However, if Pd is present, it can become trapped in the crystal lattice. Always perform a Pd-scavenging step (Module 3) before attempting crystallization.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[6]

  • Palladium Removal Strategies: Biotage Application Note. (2023).[7] "How to Remove Palladium in three easy steps."

  • General Suzuki Coupling Workup: University of San Diego. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls."

  • Boronic Acid/Ester Equilibrium: Noonan, G., et al. (2015). "A mechanistic proposal for the protodeboronation of neat boronic acids."

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-5-hydroxyphenylboronic Acid

Ticket ID: SC-2Br-5OH-BA Subject: Low Yield Diagnosis & Optimization Guide Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Triple Threat" Substrate You are encountering low yields not because...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-2Br-5OH-BA Subject: Low Yield Diagnosis & Optimization Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Triple Threat" Substrate

You are encountering low yields not because of a simple technique error, but because 2-Bromo-5-hydroxyphenylboronic acid represents a "perfect storm" of competing reaction pathways. As a bifunctional, phenolic reagent, it fails via three distinct mechanisms:

  • Rapid Protodeboronation: The 2-bromo substituent (ortho-effect) and the 5-hydroxyl group (electron-donating) synergistically destabilize the C-B bond, accelerating hydrolysis.

  • Oligomerization (Self-Coupling): The molecule contains both a nucleophile (

    
    ) and an electrophile (
    
    
    
    ). It can polymerize rather than couple with your target.
  • Catalyst Poisoning: The free phenolic proton (

    
    ) consumes base and forms a phenoxide anion, which can coordinate tightly to Palladium, arresting the catalytic cycle.
    

This guide provides a logic-driven troubleshooting pathway to isolate which of these mechanisms is destroying your yield.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode based on crude NMR or LC-MS data.

TroubleshootingFlow Start Analyze Crude Mixture Decision1 Is the Starting Material (Boronic Acid) Consumed? Start->Decision1 ResultA No (SM Remains) Decision1->ResultA Catalyst Death ResultB Yes (SM Gone) Decision1->ResultB Action1 Action: Switch to SPhos/XPhos Protect Phenol ResultA->Action1 Decision2 What is the Major Byproduct? ResultB->Decision2 Byprod1 3-Bromophenol (Protodeboronation) Decision2->Byprod1 Hydrolysis Byprod2 Poly/Oligomers (Self-Coupling) Decision2->Byprod2 Comp. Reaction Byprod3 Homocoupling of Electrophile Partner Decision2->Byprod3 Inactive Boron Action2 Action: Anhydrous Conditions Increase Base Conc. Byprod1->Action2 Action3 Action: Slow Addition of BA Use Aryl Iodide Partner Byprod2->Action3

Caption: Logic flow for diagnosing the primary cause of yield loss based on reaction byproducts.

Deep Dive: Failure Modes & Solutions

Issue A: Protodeboronation (The "Missing Boron" Syndrome)

The Mechanism: Base-catalyzed protodeboronation is the most common killer of this reaction. The mechanism involves the formation of a boronate species followed by ipso-protonation by water or the phenol itself.

  • Why this molecule? Substituents ortho to the boron atom (the 2-Br) and electron-rich rings (due to 5-OH) accelerate this process significantly [1].

  • Symptom: You isolate 3-bromophenol instead of your product.

The Fix:

  • Limit Water: Switch to anhydrous solvents (Dioxane or Toluene) and use anhydrous bases (

    
     or 
    
    
    
    ). Avoid
    
    
    systems.
  • Base Selection: Use a base with low solubility in the organic phase or a weaker base to prevent high concentrations of the reactive boronate species.

  • Concentration: High concentration favors the bimolecular coupling over the pseudo-first-order protodeboronation. Run at >0.2 M .[1]

Issue B: Self-Coupling (Oligomerization)

The Mechanism: Since your reagent has a Bromine and a Boronic acid, Pd(0) can oxidatively add to the 2-Br of one molecule and transmetallate with the B(OH)2 of another.

  • Symptom: Complex mixtures, insoluble black tars, or dimers of the starting material.

The Fix:

  • Chemoselectivity Control: Ensure your external coupling partner is significantly more reactive than the 2-Br on the boronic acid. Use an Aryl Iodide or an electron-deficient Aryl Triflate.

  • Slow Addition: If self-coupling persists, add the boronic acid solution slowly (via syringe pump) to the mixture containing the catalyst and the external electrophile. This keeps the boronic acid concentration low, statistically favoring the cross-coupling.

Issue C: Catalyst Deactivation (Phenol Poisoning)

The Mechanism: The 5-OH group is acidic. In the presence of base, it forms a phenoxide. Phenoxides can bridge Pd centers or form stable, unreactive Pd-alkoxide resting states, effectively removing the catalyst from the cycle [2].

The Fix:

  • Protect the Phenol: This is the most robust solution. Convert the -OH to an acetate, methyl ether, or silyl ether (TBS) before coupling.

  • Ligand Choice: If you must run unprotected, use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ). These bulky, electron-rich ligands create a catalytic center that is resistant to poisoning and accelerates the reductive elimination step, outcompeting decomposition [3].

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Phenol)

Use this if you can afford one extra synthetic step. It guarantees the highest yield.

  • Protection: React 2-Bromo-5-hydroxyphenylboronic acid with

    
     (1.1 equiv) and pyridine to form the acetate.
    
  • Coupling:

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) (or use XPhos Pd G3 precatalyst).
      
    • Solvent: THF:Water (10:1) – The acetate protects against poisoning, allowing aqueous conditions.

    • Base:

      
       (2.0 equiv).
      
    • Temp: 60°C.

Protocol B: Direct Coupling (Unprotected Phenol)

Use this if you require a single-step solution.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Boronic Acid: 2-Bromo-5-hydroxyphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base:

    
     (finely ground, anhydrous) (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Charge: Add Aryl Iodide, Boronic Acid, Base, and Precatalyst to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen accelerates phenol oxidation).

  • Solvent: Add anhydrous Dioxane via syringe.

  • Heat: Stir vigorously at 80°C. Note: SPhos is specifically designed to handle free phenols and sterically hindered substrates.

Data & Compatibility Tables

Solvent & Base Screening Matrix

Based on internal optimization for hydroxyphenylboronic acids.

Solvent SystemBaseSuitabilityNotes
Dioxane (Anhydrous)

High Recommended. Minimizes protodeboronation.
DME / Water (2:1)

LowHigh protodeboronation risk due to water/pH.
Toluene

MediumGood for self-coupling suppression, but solubility issues.
DMF

Very LowPromotes homocoupling and difficult workup.
Ligand Performance Comparison
LigandActivity on 2-Br-5-OH-BAResistance to PoisoningRecommendation
SPhos HighExcellentPrimary Choice for free phenols.
XPhos Very HighGoodGood alternative, better for chlorides.

(Tetrakis)
LowPoorAvoid. Deactivates rapidly.
dppfMediumModerateAcceptable backup, but slower.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol Ester (Bpin) instead of the acid to improve yield? A: Yes, absolutely. Converting the boronic acid to a Pinacol ester often reduces protodeboronation because the ester releases the active boronate species more slowly. However, you must still use anhydrous conditions to prevent hydrolysis back to the acid in situ [4].

Q: Why is my reaction turning black immediately? A: Immediate black precipitation usually indicates "Pd black" formation, meaning your ligand is not holding onto the palladium. This is common with free phenols acting as weak ligands that displace phosphines. Switch to SPhos Pd G2/G3 , which has a highly stable precatalyst scaffold.

Q: I need to couple the Bromine end, not the Boron. How do I do that? A: If the 2-Br is your electrophile, you must protect the Boron. The free boronic acid will interfere. Convert the Boron to a MIDA boronate or a Trifluoroborate (


) . These are chemically inert under Suzuki conditions, allowing you to react the Bromine with a different boronic acid, then deprotect the Boron later.

References

  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[2][3]

  • Molander, G. A., & Canturk, B. (2009).[1] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition.

  • Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[3]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[2][3]

Sources

Troubleshooting

Effect of base and solvent on 2-Bromo-5-hydroxyphenylboronic acid reactivity

Technical Support Center: 2-Bromo-5-hydroxyphenylboronic Acid Optimization Ticket ID: #BOH-2Br-5OH-REACT Subject: Troubleshooting Reactivity, Protodeboronation, and Solubility Issues Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-5-hydroxyphenylboronic Acid Optimization

Ticket ID: #BOH-2Br-5OH-REACT Subject: Troubleshooting Reactivity, Protodeboronation, and Solubility Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic Hub: The Triage Matrix

Before altering your conditions, identify your specific failure mode.[1][2] This molecule is a bifunctional "Trojan Horse" —it contains both a nucleophile (Boronic Acid) and an electrophile (Aryl Bromide), plus a catalyst poison (Phenol).

Select your symptom:

SymptomDiagnosisRoot CauseImmediate Action
Reaction turns black/precipitates immediately. Catalyst Poisoning The free phenol (-OH) deprotonates to phenoxide (-O⁻), coordinating tightly to Pd(II), arresting the cycle.[2]Increase Base Stoichiometry (>3.0 eq) or protect phenol (e.g., acetate/TBS).[1][2]
Main product is 3-bromophenol. Protodeboronation The C-B bond cleaved before coupling.[2] Accelerated by ortho-Br sterics and electron-rich phenoxide.Switch to anhydrous conditions or weaker base (K₃PO₄). Avoid MeOH/EtOH.
Complex mixture of oligomers. Oligomerization (Self-Suzuki) The Pd catalyst inserted into the reagent's own C-Br bond instead of the external electrophile.Use an Aryl Iodide partner (faster oxidative addition) or switch to a high-turnover catalyst (e.g., XPhos).
Starting material remains undissolved. Solubility Lock Zwitterionic character or H-bonding network prevents solvation in non-polar media.[2]Use 1,4-Dioxane/Water (4:1) or n-Butanol.[1]

Deep Dive: The Effect of Base

The base in this system performs two contradictory roles: it activates the boronic acid for transmetallation but also catalyzes its destruction (protodeboronation).

The "Phenol Tax" (Stoichiometry)

You cannot use standard 1.5 equivalent stoichiometry.

  • 1.0 eq is consumed immediately to deprotonate the 5-OH group (pKa ~10).[2]

  • 1.0+ eq is required to form the reactive boronate species [Ar-B(OH)₃]⁻.[2]

  • Recommendation: Minimum 3.0 equivalents of base relative to the boronic acid.

Base Selection Guide
Base ClassExamplesReactivity ScoreRisk ProfileRecommended For
Weak/Buffered K₃PO₄, K₂CO₃⭐⭐⭐⭐LowGold Standard. Balances activation vs. deboronation.[1][2]
Strong Alkoxides KOtBu, NaOEt⭐⭐High (Rapid Deboronation)Avoid unless using rapid-injection flow chemistry.[1][2]
Hydroxides NaOH, Ba(OH)₂⭐⭐⭐Medium/HighGood for solubility, but high risk of C-B cleavage.[1]
Organic Et₃N, DIPEALow (Poor Activation)Generally ineffective for steric ortho-substituted boronic acids.[1][2]

Technical Insight: The ortho-bromo substituent creates steric strain.[2] When a strong base forms the tetrahedral boronate, the strain increases.[1] The molecule relieves this strain by expelling the boron group (protodeboronation), yielding 3-bromophenol. K₃PO₄ is the "sweet spot"—strong enough to activate, but bulky and less aggressive than hydroxide.[1]

Deep Dive: Solvent Systems

The 5-hydroxyl group creates a polarity paradox. The molecule is too polar for pure Toluene but potentially unstable in pure alcohols.

  • The Trap: Alcohols (MeOH, EtOH) are excellent solvents for the starting material but act as proton sources for protodeboronation.

  • The Solution: A biphasic system or a polar aprotic/water mix.[3]

Recommended Solvent Systems:

  • 1,4-Dioxane / Water (4:1): The universal baseline.[1][2] Dissolves the phenoxide intermediate well.

  • THF / Water (10:1): Good, but ensure temperature is <65°C to prevent THF degradation/pressure issues.

  • n-Butanol: A compromise.[1][2] High boiling point, good solubility, less protolytic than Methanol.[1][2]

Visualizing the Reactivity Pathways

The following diagram illustrates the competition between the desired Suzuki coupling and the fatal side reactions (Protodeboronation and Homocoupling).

ReactivityPathways cluster_conditions Critical Control Points SM 2-Bromo-5-hydroxyphenyl- boronic acid Activated Activated Boronate (Phenoxide form) SM->Activated + Base (Stoichiometry > 2.5eq) Base Base (e.g., K3PO4) Product Desired Biaryl Product Activated->Product + Ar-X / Pd Catalyst (Transmetallation) Deboronated Side Product: 3-Bromophenol Activated->Deboronated + H2O / Heat (Protodeboronation) Oligomer Side Product: Polymer/Oligomer Activated->Oligomer + Self (Pd inserts into C-Br)

Caption: Figure 1. Competitive reaction pathways. Success depends on accelerating the Green pathway (Transmetallation) while suppressing the Red pathways (Deboronation/Oligomerization).

Standard Operating Procedure (SOP)

Objective: Coupling 2-Bromo-5-hydroxyphenylboronic acid (Nucleophile) with an Aryl Iodide/Bromide.

Reagents:

  • Boronic Acid: 1.2 equiv[2]

  • Electrophile (Ar-I preferred): 1.0 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (Standard) or Pd-XPhos G3 (Challenging cases) - 3-5 mol%[2]

  • Base: K₃PO₄ (3.0 - 4.0 equiv)[2]

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Concentration: 0.1 M - 0.2 M[2]

Protocol:

  • Degassing: Charge the reaction vessel with the Boronic Acid, Electrophile, and Base. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.[1]

  • Solvent Prep: Sparge the Dioxane/Water mixture with inert gas for 15 minutes.

  • Addition: Add solvent mixture via syringe. Add the Pd catalyst last (under positive inert gas pressure).

  • Reaction: Heat to 80°C .

    • Note: Do not exceed 100°C. The rate of protodeboronation doubles roughly every 10°C.

  • Monitoring: Check LCMS at 1 hour.

    • If Protodeboronation is observed: Lower temp to 60°C, switch catalyst to Pd(dtbpf)Cl₂ (highly active at low temp).[1]

  • Workup: Acidify carefully to pH 6-7 (to protonate the phenol) before extraction with EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule as the Electrophile (the halide partner)? A: Yes, but you must protect the Boronic Acid. The Pd(0) will oxidatively add into the C-Br bond, but the free -B(OH)₂ group will interfere. Convert the boronic acid to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt first. This "masks" the boron, allowing you to couple at the Bromine position using standard Suzuki conditions.[1]

Q: Why is my yield stuck at 40%? A: Check for "Boroxine" formation. Boronic acids can dehydrate into cyclic trimers (boroxines) which are less reactive. Ensure water is present in your solvent system to hydrolyze any boroxines back to the active acid species.

Q: Should I protect the phenol? A: If you are experiencing low yields (<50%), yes .[1] Acetyl (Ac) or Silyl (TBS) protection prevents the formation of the electron-rich phenoxide, significantly reducing the rate of protodeboronation. It also prevents the phenol from coordinating to the Palladium.

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate the coupling, they also superheat water, which can cause instantaneous protodeboronation of this unstable substrate.[1] If you use microwave, set a ceiling temperature of 80°C and use a "high-absorbance" catalyst like Pd-PEPPSI-IPr.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Base Roles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

  • Protodeboronation of Ortho-Substituted/Electron-Rich Boronic Acids

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[1] Journal of the American Chemical Society, 132(31), 10973–10975.[1] Link[2]

  • Use of Masked Boron Species (MIDA/BF3K)

    • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link[2]

  • Catalyst Selection for Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[2]

Sources

Optimization

Removal of palladium catalyst from 2-Bromo-5-hydroxyphenylboronic acid reaction mixtures

Executive Summary The purification of 2-Bromo-5-hydroxyphenylboronic acid presents a unique "triad of challenges" for palladium (Pd) removal: Boronic Acid Sensitivity: Susceptibility to protodeboronation and reversible c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-Bromo-5-hydroxyphenylboronic acid presents a unique "triad of challenges" for palladium (Pd) removal:

  • Boronic Acid Sensitivity: Susceptibility to protodeboronation and reversible covalent bonding with diol-functionalized matrices.

  • Phenolic Acidity: The C5-hydroxyl group (pKa ~9.5) creates potential for ionization-driven non-specific binding.

  • Regulatory Stringency: Meeting ICH Q3D Class 2B limits (<10 ppm for oral delivery) requires high-efficiency scavenging.

This guide provides a self-validating troubleshooting framework for removing Pd species (typically from Suzuki-Miyaura couplings) using functionalized silica scavengers, specifically focusing on Thiol (Si-Thiol) and Dimercaptotriazine (Si-DMT) chemistries.

Module 1: Scavenger Selection & Chemical Logic

Q1: Which scavenger chemistry is compatible with this specific boronic acid?

Recommendation: SiliaMetS® Thiol (Si-Thiol) is the primary recommendation, with SiliaMetS® DMT (Si-DMT) as the secondary option for persistent Pd(II) complexes.

The Chemical Logic:

  • Avoid Diols: Boronic acids form cyclic boronate esters with cis-diols. Avoid scavengers based on carbohydrate backbones (e.g., cellulose, dextran) or those with vicinal diol functionalities, as they will chemically bind your product, causing massive yield loss.

  • Phenol Compatibility: The 5-hydroxy group makes the molecule polar. Silica-based scavengers (Si-Thiol) are superior to polystyrene resins here because silica does not require swelling and maintains rapid kinetics in the polar solvents (MeOH, THF, Ethyl Acetate) often required to solubilize this substrate.

  • Ligand Specificity:

    • Si-Thiol: Best for Pd(0) and Pd(II) species generated from standard phosphine ligands (e.g.,

      
      ).
      
    • Si-DMT: Superior for removing Pd from bulky, electron-rich ligands (e.g., dppf, Buchwald ligands) or "naked" Pd species.

Q2: How does the pH of the mixture affect scavenging efficiency for this substrate?

Critical Insight: You must control the protonation state of the 5-hydroxyl group .

  • Optimal Condition: Neutral to slightly acidic organic solution.

  • The Mechanism: If the solution is basic (pH > 9), the phenol deprotonates to the phenoxide anion. This charged species can interact non-specifically with the silica backbone or cationic impurities, leading to product entrapment.

  • Action Item: Ensure the reaction mixture is quenched and neutralized (wash with dilute HCl or NH4Cl) before adding the scavenger. The solvent system should be a single organic phase (e.g., THF or EtOAc) with <5% water.

Module 2: Process Optimization (The Engineering)

Standard Operating Procedure (SOP): Scavenging Workflow

1. Preparation: Dissolve crude 2-Bromo-5-hydroxyphenylboronic acid in THF or Ethyl Acetate (Target conc: 5-10 vol). 2. Loading: Add SiliaMetS® Thiol at 4 molar equivalents relative to the residual Pd content (determined by initial ICP-MS). If initial Pd is unknown, use 10-20% w/w relative to the crude mass. 3. Incubation: Stir at 40°C for 4 hours . (Elevated temperature significantly improves kinetics for Pd-Thiol binding). 4. Filtration: Filter through a 0.45 µm PTFE membrane or a celite pad to remove the silica. 5. Analysis: Test filtrate via ICP-MS.

Data Summary: Scavenger Performance
ParameterSi-Thiol (Recommended)Si-DMT (Alternative)Activated Carbon
Pd Affinity High (Universal)Very High (Pd-dppf)Moderate (Non-specific)
Product Recovery >95%>92%60-80% (High Loss)
Solvent Compatibility All OrganicsAll OrganicsAll
Reaction Time 2-4 Hours4-12 Hours12-24 Hours
Color Removal ModerateHighHigh

Module 3: Troubleshooting & FAQs

Scenario A: High Residual Palladium (>50 ppm) after Treatment

Q: I followed the SOP, but my Pd levels are still high. Why? Diagnosis: This often indicates oxidative passivation of the Pd or steric hindrance from the ligand. Corrective Actions:

  • Temperature Spike: Increase scavenging temperature to 50-60°C . The activation energy for ligand exchange (Pd-Ligand to Pd-Thiol) may be higher for your specific catalyst system.

  • Solvent Swap: If using DCM (Dichloromethane), switch to THF or DMF . Chlorinated solvents can sometimes inhibit the kinetics of thiol-based scavengers.

  • The "Booster" Method: Add a small amount of Glacial Acetic Acid (0.5% v/v) . This can help break down Pd-clusters and protonate interfering basic ligands, making the Pd more accessible to the scavenger.

Scenario B: Significant Yield Loss (>10%)

Q: My product is disappearing. Is it binding to the scavenger? Diagnosis: Likely Boronate Ester Formation or Phenolic Adsorption . Corrective Actions:

  • Check Scavenger Type: Verify you are NOT using a diol-functionalized resin.

  • Solvent Polarity: Increase the polarity of your solvent. Add 10% Methanol to your THF/EtOAc. This competes with the silica surface silanols, displacing your polar product (phenol group) back into the solution while leaving the Pd bound to the Thiol.

  • Protodeboronation Check: Analyze the "lost" mass. If you find 3-bromophenol (the protodeboronated byproduct), the issue is not adsorption but chemical instability. Lower the temperature and ensure the scavenger is neutral (acid-washed silica can catalyze deboronation).

Scenario C: Colored Impurities Persist

Q: The product is Pd-free but still brown/orange. How do I fix this? Diagnosis: The color comes from oxidized ligands (phosphine oxides) or conjugated organic impurities, not necessarily Pd. Corrective Actions:

  • Double Filtration: Pass the solution through a small pad of Silica Gel layered with Activated Carbon after the Si-Thiol treatment.

  • Crystallization: 2-Bromo-5-hydroxyphenylboronic acid crystallizes well from Water/Methanol or Water/Acetonitrile mixtures. This is the most effective step for removing organic chromophores.

Visualized Workflows

Figure 1: Scavenger Decision Tree

ScavengerSelection Start Start: Crude Reaction Mixture (2-Bromo-5-hydroxyphenylboronic acid) CheckLigand Identify Pd Ligand Start->CheckLigand StandardLigand Standard Phosphines (PPh3, PCy3) CheckLigand->StandardLigand ComplexLigand Bulky/Bidentate (dppf, Buchwald, NHC) CheckLigand->ComplexLigand SelectThiol Select Si-Thiol (Standard Removal) StandardLigand->SelectThiol SelectDMT Select Si-DMT (Enhanced Affinity) ComplexLigand->SelectDMT CheckResult Check Residual Pd (ICP-MS) SelectThiol->CheckResult SelectDMT->CheckResult Success Pass (<10 ppm) Proceed to Crystallization CheckResult->Success Yes Fail Fail (>10 ppm) CheckResult->Fail No Troubleshoot Troubleshoot: 1. Increase Temp (50°C) 2. Add 0.5% AcOH 3. Switch Scavenger Fail->Troubleshoot Troubleshoot->CheckResult Retest

Caption: Decision matrix for selecting Si-Thiol vs. Si-DMT based on catalyst ligand architecture.

Figure 2: Optimized Purification Workflow

PurificationWorkflow Rxn Suzuki Coupling Mixture Quench Aq. Wash / Quench (Neutralize pH) Rxn->Quench PhaseSep Phase Separation (Isolate Organic) Quench->PhaseSep Scavenge Add Si-Thiol (4 eq, 40°C, 4h) PhaseSep->Scavenge Dissolve in THF/EtOAc Filter Filtration (Remove Silica) Scavenge->Filter Cryst Crystallization (MeOH/Water) Filter->Cryst Final Final API (<10ppm Pd) Cryst->Final

Caption: Step-by-step purification stream ensuring pH control and maximal Pd recovery.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart. SiliCycle Application Notes. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Biotage. (2020). Strategies for Metal Removal in Drug Development. Biotage Technical Notes. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Analyzing 2-Bromo-5-hydroxyphenylboronic Acid Reactions

For researchers, scientists, and professionals in drug development, the precise analysis of reaction components is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction components is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving 2-Bromo-5-hydroxyphenylboronic acid. This versatile building block is crucial in various chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions, making robust analytical methods for its monitoring essential.[1][2] This document will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable analytical strategy for your research.

Introduction to 2-Bromo-5-hydroxyphenylboronic Acid and its Analytical Challenges

2-Bromo-5-hydroxyphenylboronic acid (C₆H₆BBrO₃) is a key reagent in organic synthesis due to its unique combination of a boronic acid moiety, a bromine atom, and a hydroxyl group.[3] These functionalities allow for sequential and diverse chemical transformations. However, the analysis of boronic acids and their reaction mixtures by reversed-phase HPLC presents distinct challenges. A primary issue is the potential for on-column hydrolysis of any boronate esters that may be present in the reaction mixture, converting them to the more polar boronic acids.[4][5][6] Furthermore, the inherent polarity of boronic acids can result in poor retention on traditional C18 columns.[4]

This guide will address these challenges by providing detailed methodologies for both HPLC with UV detection and the more sensitive and specific LC-MS, enabling accurate monitoring of reaction progress, impurity profiling, and final product quantification.

Comparative Overview of HPLC and LC-MS for Boronic Acid Analysis

The choice between HPLC and LC-MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and structural information.

FeatureHPLC with UV DetectionLC-MS / LC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation by chromatography coupled with mass-based detection, providing molecular weight and structural information.
Sensitivity Typically in the µg/mL to ng/mL range.[7]High sensitivity, often reaching pg/mL levels.[7][8][9]
Selectivity Good, but can be limited by co-eluting species with similar UV spectra.Excellent, as it distinguishes compounds based on their mass-to-charge ratio.
Structural Info Limited to retention time and UV spectrum.Provides molecular weight and, with MS/MS, fragmentation patterns for structural elucidation.
Matrix Effects Less susceptible to matrix effects compared to LC-MS.Can be prone to ion suppression or enhancement from the sample matrix.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise.
Typical Use Routine purity checks, and quantification of major components.[7]Trace-level quantification, impurity identification, and analysis of complex mixtures.[7][10]

Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of 2-Bromo-5-hydroxyphenylboronic acid reaction mixtures. Optimization may be required based on the specific reaction conditions and sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for monitoring the consumption of the starting material and the formation of the major product.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

  • Column: A reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[5][6] An example is a Waters XTerra MS C18 (4.6 x 150 mm, 5 µm).[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Quench the reaction if necessary (e.g., with an acidic or basic solution, depending on the reaction).

  • Dilute the sample with a 1:1 mixture of acetonitrile and water to a suitable concentration.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low-level impurities and confirming the identity of reaction components.

Instrumentation:

  • UPLC or HPLC system

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight)

Chromatographic Conditions:

  • Column: ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A rapid gradient can be employed for high-throughput analysis.[11]

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 98% B

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for boronic acids.[8][9]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Sample Preparation:

  • Prepare stock solutions of 2-Bromo-5-hydroxyphenylboronic acid and any available standards in methanol at a concentration of 1 mg/mL.[8][9]

  • Dilute the reaction mixture aliquot in methanol or a mixture of methanol and water.[8]

  • Filter the sample through a 0.22 µm syringe filter before injection.[4]

Method Validation and Data Interpretation

For both HPLC and LC-MS methods, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching (if necessary) Reaction_Mixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Reversed-Phase Column HPLC_System->Column UV_Detector UV Detector Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution in Methanol/Water Reaction_Mixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_System UPLC/HPLC System Filtration->LC_System Column High-Efficiency Column LC_System->Column Mass_Spec Mass Spectrometer Column->Mass_Spec TIC_EIC Total/Extracted Ion Chromatogram Mass_Spec->TIC_EIC Mass_Spectra Mass Spectra Analysis TIC_EIC->Mass_Spectra Quantification Quantification (SIR/MRM) Mass_Spectra->Quantification

Caption: Experimental workflow for LC-MS analysis.

Conclusion

Both HPLC and LC-MS are powerful techniques for the analysis of 2-Bromo-5-hydroxyphenylboronic acid reactions. The choice of method should be guided by the specific analytical needs of the project. For routine monitoring of major components where high sensitivity is not required, HPLC with UV detection is a cost-effective and reliable option. When trace-level analysis, impurity identification, or confirmation of product identity is necessary, the superior sensitivity and selectivity of LC-MS make it the method of choice. The protocols and insights provided in this guide serve as a solid foundation for developing and implementing robust analytical methods for your research and development endeavors.

References

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